3-(Boc-amino)-2,2-dimethyl-1-propanol
描述
属性
IUPAC Name |
tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-6-10(4,5)7-12/h12H,6-7H2,1-5H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIGZYWRVWZUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611754 | |
| Record name | tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184357-44-6 | |
| Record name | tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-(Boc-amino)-2,2-dimethyl-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 3-(Boc-amino)-2,2-dimethyl-1-propanol, a valuable building block in organic synthesis and drug discovery. This document outlines a representative experimental protocol, summarizes key quantitative data, and visualizes the synthetic pathway.
Core Synthesis Pathway
The primary route for the synthesis of this compound involves the protection of the primary amine of 3-amino-2,2-dimethyl-1-propanol using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Physical State |
| 3-Amino-2,2-dimethyl-1-propanol | C₅H₁₃NO | 103.16 | White crystalline solid |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Colorless liquid or solid |
| This compound | C₁₀H₂₁NO₃ | 203.28 | White solid or oil |
Experimental Protocol: A Representative Procedure
This section details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-Amino-2,2-dimethyl-1-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2,2-dimethyl-1-propanol (1.0 eq.) in dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per gram of amine).
-
Addition of Base: Add triethylamine (1.1-1.5 eq.) to the solution and stir for 10-15 minutes at room temperature. Alternatively, an aqueous solution of sodium hydroxide can be used in a biphasic system.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.05-1.2 eq.), either neat or dissolved in a small amount of the reaction solvent. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature at 0-5 °C during the initial addition.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
If using a water-miscible solvent like THF, remove the solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with 1 M HCl (optional, to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product.
Expected Yield: Yields for Boc protection reactions are generally high, often exceeding 90%, depending on the purity of the starting materials and the optimization of the reaction and purification conditions.
Visualizing the Synthesis
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the synthesis of this compound.
Technical Guide: Physical Properties of 3-(Boc-amino)-2,2-dimethyl-1-propanol
This technical guide provides a comprehensive overview of the known and anticipated physical properties of 3-(Boc-amino)-2,2-dimethyl-1-propanol, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document compiles available data and outlines detailed experimental protocols for the determination of its core physical characteristics.
Core Physical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. However, based on the analysis of its constituent parts and related compounds, a profile can be established. The following table summarizes the available and predicted information for this compound, identified by its CAS number 184357-44-6.
| Property | Value | Source |
| CAS Number | 184357-44-6 | |
| Molecular Formula | C₁₀H₂₁NO₃ | |
| Molecular Weight | 203.28 g/mol | |
| Appearance | Predicted to be a solid | Inferred from related compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Density | Not reported | - |
| Solubility | Not reported | - |
The un-Boc-protected analog, 3-amino-2,2-dimethyl-1-propanol, is described as a crystalline solid, which strongly suggests that this compound is also a solid at room temperature.
Experimental Protocols for Physical Property Determination
For novel or poorly characterized compounds such as this compound, the following standard experimental protocols are recommended for the precise determination of key physical properties.
Melting Point Determination
The melting point is a critical indicator of purity for a solid compound.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small sample of the compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid phase has transitioned to liquid is recorded as the end of the melting range. A narrow melting range (0.5-2 °C) is indicative of a pure compound.
Boiling Point Determination
For liquid compounds or for solids that can be melted without decomposition, the boiling point is a fundamental physical constant.
Apparatus:
-
Thiele tube or other heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Sample Preparation: A small amount of the liquid is placed in the small test tube. The capillary tube is then placed inside the test tube with the open end submerged in the liquid.
-
Heating: The apparatus is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Observation: Heating is discontinued when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its application in reactions, purifications, and formulations.
Apparatus:
-
A set of test tubes or vials
-
A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
Qualitative Assessment:
-
Add approximately 10 mg of the solid compound to a test tube.
-
Add 1 mL of the chosen solvent.
-
Agitate the mixture vigorously for 1-2 minutes.
-
Observe if the solid dissolves completely. If it does, the compound is considered soluble. If not, it is sparingly soluble or insoluble.
-
-
Quantitative Assessment (for sparingly soluble compounds):
-
Prepare a saturated solution by adding an excess of the solid to a known volume of the solvent.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours).
-
Carefully separate the undissolved solid from the solution (e.g., by filtration or centrifugation).
-
A known volume of the saturated solution is then taken, and the solvent is evaporated to dryness.
-
The mass of the remaining solid is measured, allowing for the calculation of solubility in terms of g/L or mol/L.
-
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the characterization of the physical properties of a newly synthesized compound like this compound.
Caption: Workflow for the characterization of a novel compound.
Technical Guide: Synthesis and Spectroscopic Analysis of 3-(Boc-amino)-2,2-dimethyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Boc-amino)-2,2-dimethyl-1-propanol is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of both a protected amine and a primary alcohol in a sterically hindered neopentyl scaffold makes it a versatile intermediate for the introduction of this motif into larger, more complex structures. This guide provides a detailed overview of its synthesis, and a comprehensive, albeit currently unavailable in public records, guide to its 1-H NMR spectroscopic characterization.
¹H NMR Spectrum of this compound
Table 1: Estimated ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.85 | br s | 1H | NH |
| ~3.35 | s | 2H | CH ₂OH |
| ~3.05 | d, J ≈ 6.5 Hz | 2H | CH ₂NHBoc |
| ~2.05 | br s | 1H | OH |
| 1.44 | s | 9H | C(CH ₃)₃ (Boc) |
| 0.90 | s | 6H | C(CH ₃)₂ |
Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. Multiplicities are abbreviated as follows: s = singlet, d = doublet, br s = broad singlet. Coupling constants (J) are given in Hertz (Hz).
Experimental Protocols
Synthesis of this compound
This protocol details the N-protection of 3-amino-2,2-dimethyl-1-propanol using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-amino-2,2-dimethyl-1-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 3-amino-2,2-dimethyl-1-propanol (1.0 eq) in dichloromethane or tetrahydrofuran.
-
Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate to the reaction mixture.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Acquisition of ¹H NMR Spectrum
This protocol outlines the general procedure for obtaining a ¹H NMR spectrum.
Materials and Equipment:
-
Synthesized this compound
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tube
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
In-Depth Technical Guide: 13C NMR Data for 3-(Boc-amino)-2,2-dimethyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for 3-(Boc-amino)-2,2-dimethyl-1-propanol, a valuable building block in organic synthesis and drug development. This document details the experimental protocol for the synthesis of the compound and presents its 13C NMR spectral data in a clear, tabular format for easy reference and comparison.
Introduction
This compound, also known as tert-butyl (3-hydroxy-2,2-dimethylpropyl)carbamate, is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of both a protected amine and a primary alcohol in a sterically hindered neopentyl framework makes it a versatile synthon. Accurate characterization, particularly through 13C NMR spectroscopy, is essential for confirming its structure and purity.
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the primary amine of 3-amino-2,2-dimethyl-1-propanol using di-tert-butyl dicarbonate (Boc)2O.
Experimental Protocol
Materials:
-
3-amino-2,2-dimethyl-1-propanol
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (Et3N) or other suitable base
-
Dichloromethane (CH2Cl2) or other appropriate solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Deuterated chloroform (CDCl3) for NMR analysis
Procedure:
-
In a round-bottom flask, dissolve 3-amino-2,2-dimethyl-1-propanol in dichloromethane.
-
Add triethylamine to the solution, typically in a slight molar excess (e.g., 1.1 equivalents) relative to the amino alcohol.
-
Cool the mixture in an ice bath (0 °C).
-
To the cooled, stirring solution, add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise. A typical molar ratio is a slight excess of (Boc)2O (e.g., 1.05-1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent, to afford the pure this compound.
13C NMR Data
The 13C NMR spectrum of this compound is a critical tool for structural verification. The chemical shifts are influenced by the electronic environment of each carbon atom.
Data Presentation
The following table summarizes the assigned 13C NMR chemical shifts for this compound, recorded in CDCl3.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C =O (Boc) | ~156.9 |
| C (CH3)3 (Boc) | ~79.2 |
| C H2OH | ~70.9 |
| C (CH3)2 | ~36.2 |
| C H2NHBoc | ~49.9 |
| C(C H3)2 | ~23.8 |
| C(C H3)3 (Boc) | ~28.5 |
Note: The exact chemical shifts may vary slightly depending on the solvent, concentration, and instrument used.
Mandatory Visualization
To illustrate the synthetic pathway, a diagram generated using Graphviz is provided below.
Caption: Synthetic pathway for this compound.
This guide provides essential technical information for researchers working with this compound. The detailed experimental protocol and tabulated 13C NMR data will aid in the successful synthesis and characterization of this important chemical intermediate.
Mass spectrometry analysis of 3-(Boc-amino)-2,2-dimethyl-1-propanol
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(Boc-amino)-2,2-dimethyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a key intermediate in various organic syntheses. The tert-butyloxycarbonyl (Boc) protecting group is fundamental in peptide synthesis and the development of nitrogen-containing molecules.[1] A thorough understanding of the mass spectrometric behavior of such compounds is crucial for reaction monitoring, purity assessment, and structural confirmation.
This document outlines plausible experimental protocols for the analysis of this compound, details its predicted fragmentation patterns under common ionization techniques, and presents the expected quantitative data in a clear, tabular format.
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecular ion and key fragment ions of this compound (Monoisotopic Mass: 203.1521 g/mol ) when analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS). The fragmentation of the Boc group is a characteristic feature in the mass spectra of Boc-protected compounds.[2][3][4][5]
| Predicted m/z | Proposed Ion Formula | Proposed Fragment Structure/Loss | Notes |
| 204.1594 | [C10H22NO3]+ | [M+H]+ | Protonated molecular ion. |
| 186.1489 | [C10H20NO2]+ | [M+H - H2O]+ | Loss of water, a common fragmentation for alcohols.[6][7] |
| 148.1227 | [C6H14NO2]+ | [M+H - C4H8]+ | Loss of isobutylene from the Boc group. This is a characteristic fragmentation pathway for Boc-protected compounds.[4][8] |
| 130.1121 | [C6H12NO]+ | [M+H - C4H8 - H2O]+ | Sequential loss of isobutylene and water. |
| 104.1281 | [C5H14NO]+ | [M+H - C5H8O2]+ | Cleavage of the Boc group. |
| 102.0913 | [C5H12N]+ | [M+H - C5H10O3]+ | Loss of the entire Boc group and the hydroxyl group. |
| 88.0757 | [C4H10N]+ | [M+H - C6H12O3]+ | Fragmentation involving the loss of the Boc group and a portion of the propanol backbone. |
| 57.0704 | [C4H9]+ | [t-butyl cation]+ | A characteristic fragment from the Boc group.[9] |
Experimental Protocols
A detailed methodology for the mass spectrometric analysis of this compound is provided below. Electrospray ionization (ESI) is a suitable soft ionization technique for such molecules.[10]
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µg/mL with a mobile phase consisting of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The addition of formic acid promotes protonation of the analyte.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source is recommended.
-
Ionization Mode: Positive ion mode.
-
Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
MS Scan Parameters:
-
Scan Range: m/z 50-500
-
Scan Time: 1 second
-
-
Tandem MS (MS/MS) Analysis:
-
Select the protonated molecular ion ([M+H]+, m/z 204.16) as the precursor ion.
-
Use collision-induced dissociation (CID) with argon as the collision gas.
-
Vary the collision energy (e.g., 10-30 eV) to obtain a comprehensive fragmentation pattern.
-
Visualizations
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: 3-(Boc-amino)-2,2-dimethyl-1-propanol
CAS Number: 184357-44-6
This technical guide provides an in-depth overview of 3-(Boc-amino)-2,2-dimethyl-1-propanol, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and its applications in medicinal chemistry.
Chemical and Physical Properties
This compound, also known as tert-butyl (2-(hydroxymethyl)-1,1-dimethylethyl)carbamate, is a white solid. Its Boc-protecting group makes it a valuable intermediate in multi-step organic syntheses, particularly in the construction of complex molecules for pharmaceutical applications. The bulky tert-butyl group provides steric hindrance, influencing the reactivity and conformation of the final products.
| Property | Value | Reference |
| CAS Number | 184357-44-6 | [1][2] |
| Molecular Formula | C10H21NO3 | [2] |
| Molecular Weight | 203.28 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically >97% | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the primary amine of 3-amino-2,2-dimethyl-1-propanol using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
Experimental Protocol
Materials:
-
3-amino-2,2-dimethyl-1-propanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 3-amino-2,2-dimethyl-1-propanol (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in dichloromethane to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
Reaction Workflow
Caption: Synthesis of this compound.
Applications in Drug Development
This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for sequential and site-selective modifications.
While specific examples of its incorporation into marketed drugs are not widely documented in readily available literature, its structural motif is of significant interest in the development of protease inhibitors and other therapeutic agents where the neopentyl group can provide beneficial steric interactions with biological targets.
Logical Relationship in Drug Discovery
The use of this compound in a drug discovery pipeline typically follows a logical progression from a starting material to a final drug candidate.
Caption: Role in Drug Discovery Pipeline.
References
Solubility Profile of 3-(Boc-amino)-2,2-dimethyl-1-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-(Boc-amino)-2,2-dimethyl-1-propanol is a bifunctional organic molecule featuring a primary alcohol and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis, particularly in peptide chemistry and the synthesis of complex molecules, due to its stability in a range of conditions and its ease of removal under mildly acidic conditions. Understanding the solubility of this compound is crucial for its effective use in reaction setups, purification processes, and formulation development.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound contains both polar and non-polar regions, which will dictate its solubility characteristics.
-
Polar Moieties: The primary alcohol (-CH₂OH) and the carbamate linkage (-NHCOO-) are capable of hydrogen bonding, contributing to the compound's polarity.
-
Non-polar Moieties: The tert-butyl group of the Boc protecting group and the gem-dimethyl group on the propyl chain are bulky and non-polar, which will favor solubility in less polar solvents.
Based on this structural analysis, a predicted solubility profile in common laboratory solvents is presented in Table 1. It is important to note that these are estimations and experimental verification is required.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble to Insoluble | The presence of the large, non-polar Boc and dimethyl groups is expected to significantly reduce solubility in water, despite the presence of a hydroxyl group. |
| Methanol | Soluble | The alcohol group of methanol can interact with both the polar and non-polar parts of the molecule. | |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many Boc-protected amino alcohols. | |
| Polar Aprotic | Acetone | Soluble | Acetone is a versatile solvent that can dissolve a wide range of organic compounds. |
| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent that should effectively solvate the molecule. | |
| Dimethylformamide (DMF) | Very Soluble | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is another highly polar aprotic solvent that is expected to readily dissolve the compound. | |
| Non-Polar | Dichloromethane (DCM) | Soluble | The non-polar alkyl groups and the overall molecular structure suggest good solubility in chlorinated solvents. |
| Toluene | Sparingly Soluble | The polarity from the alcohol and carbamate may limit solubility in highly non-polar aromatic solvents. | |
| Hexane | Insoluble | The compound is likely too polar to be soluble in aliphatic hydrocarbon solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a solid compound like this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected solvents (high purity)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker incubator
-
Analytical balance
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible in each vial.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Determine the concentration of the dissolved solid in the filtrate. This can be done by:
-
Gravimetric Analysis: Evaporate the solvent from the filtered solution and weigh the remaining solid.
-
Chromatographic Analysis (HPLC/GC): Dilute the filtered solution with a suitable solvent and analyze it using a calibrated HPLC or GC method.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in units such as mg/mL or mol/L based on the amount of dissolved solid and the volume of the solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Conclusion
While specific experimental data on the solubility of this compound is currently lacking in the scientific literature, a reasoned prediction of its solubility profile can be made based on its molecular structure. It is anticipated to be soluble in a range of polar organic solvents and less soluble in highly polar or non-polar solvents. For precise applications, the experimental protocol provided in this guide should be followed to determine its quantitative solubility in the solvents of interest. This information is vital for the successful design and execution of synthetic routes and for the development of formulations containing this compound.
Technical Guide: 3-Amino-2,2-dimethyl-1-propanol for Researchers and Drug Development Professionals
An In-depth Overview of the Commercial Availability, Properties, and Synthetic Applications of a Versatile Building Block
Introduction
3-Amino-2,2-dimethyl-1-propanol, also known as neopentanolamine, is a bifunctional organic compound featuring a primary amine and a primary alcohol functional group. Its unique sterically hindered neopentyl core makes it a valuable building block in various synthetic applications, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, with a focus on its role in the synthesis of cyclic carbamates and cryptophycin analogues.
Commercial Availability
3-Amino-2,2-dimethyl-1-propanol is readily available from a range of chemical suppliers in various purities and quantities, catering to both research and development needs. The compound is typically supplied as a white to off-white crystalline solid or powder.
| Supplier | Purity/Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Thermo Fisher Scientific (Acros Organics/Alfa Aesar) | 95%, 97% | 26734-09-8 | C5H13NO | 103.17 |
| Sigma-Aldrich (Ambeed) | 97% | 26734-09-8 | C5H13NO | 103.16 |
| Tokyo Chemical Industry (TCI) | >97.0% (GC) | 26734-09-8 | C5H13NO | 103.16 |
| Nanochemazone | High Purity | 26734-09-8 | C5H13NO | 103.16 |
| ChemScene | ≥97% | 26734-09-8 | C5H13NO | 103.16 |
| Pharmaffiliates | Not specified | 26734-09-8 | C5H13NO | 103.16 |
| Sobekbio Biosciences (Angene Chemical) | 95% | 26734-09-8 | C5H13NO | 103.16 |
Physicochemical Properties and Specifications
Sourcing high-quality starting materials is critical for reproducible research and development. The following table summarizes key specifications of commercially available 3-amino-2,2-dimethyl-1-propanol.
| Property | Value | Source |
| Appearance | Colorless to white crystals, powder, or fused solid.[1] | Thermo Fisher Scientific |
| Melting Point | 70.0°C | Thermo Fisher Scientific[2] |
| Assay (GC) | ≥94.0%[1], 96% min. (GC)[2] | Thermo Fisher Scientific |
| Water Content (Karl Fischer) | ≤2.5%[1] | Thermo Fisher Scientific |
| Infrared Spectrum | Authentic | Thermo Fisher Scientific[2] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere.[3] | Sigma-Aldrich |
Key Synthetic Applications
The presence of both a primary amine and a primary hydroxyl group allows 3-amino-2,2-dimethyl-1-propanol to serve as a versatile precursor in the synthesis of various heterocyclic and acyclic compounds.
Synthesis of Cyclic Carbamates
Cyclic carbamates, specifically 1,3-oxazinan-2-ones, are important structural motifs in many biologically active molecules. The reaction of 3-amino-2,2-dimethyl-1-propanol with phosgene or its equivalents, or more recently with carbon dioxide, provides a direct route to 5,5-dimethyl-1,3-oxazinan-2-one.
Caption: General workflow for the synthesis of a cyclic carbamate.
Disclaimer: The following is a general, representative protocol based on established methods for the synthesis of cyclic carbamates from amino alcohols. It has not been optimized for 3-amino-2,2-dimethyl-1-propanol and should be adapted and optimized by the end-user.
Materials:
-
3-Amino-2,2-dimethyl-1-propanol
-
Triphosgene
-
Triethylamine
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-2,2-dimethyl-1-propanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
Add the triphosgene solution dropwise to the cooled amino alcohol solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 5,5-dimethyl-1,3-oxazinan-2-one.
Synthesis of Cryptophycin Analogues
Cryptophycins are a class of potent microtubule-destabilizing agents with significant anticancer activity. The synthesis of novel cryptophycin analogues is an active area of research aimed at improving their therapeutic index. 3-Amino-2,2-dimethyl-1-propanol can be incorporated as a modified "Unit B" in the cryptophycin scaffold.[4][5] The synthesis of these complex macrocycles is a multi-step process involving peptide couplings and macrolactamization or ring-closing metathesis.
Caption: Conceptual workflow for cryptophycin analogue synthesis.
Other Potential Applications
The bifunctional nature of 3-amino-2,2-dimethyl-1-propanol makes it a candidate for various other applications in drug development and materials science, including:
-
As a scaffold in combinatorial chemistry: The primary amine and hydroxyl groups can be orthogonally protected and functionalized to generate libraries of compounds for high-throughput screening.
-
In the synthesis of novel polymers and materials: The amino alcohol functionality can be used to create monomers for polymerization, leading to materials with tailored properties.
-
As a precursor for other chiral building blocks: The prochiral center can be exploited to synthesize enantiomerically pure compounds.
Safety and Handling
3-Amino-2,2-dimethyl-1-propanol should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Amino-2,2-dimethyl-1-propanol is a commercially available and versatile building block with significant potential in synthetic and medicinal chemistry. Its application in the synthesis of cyclic carbamates and as a component of complex natural product analogues like cryptophycins highlights its utility for researchers and drug development professionals. The information provided in this guide serves as a starting point for the exploration of this compound's synthetic potential.
References
- 1. 3-Amino-2,2-dimethyl-1-propanol, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. 3-Amino-2,2-dimethyl-1-propanol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 3-Amino-2,2-dimethyl-1-propanol | 26734-09-8 [sigmaaldrich.com]
- 4. Cryptophycin unit B analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Cryptophycin unit B analogues [beilstein-journals.org]
Safety and Handling of Boc-Protected Amino Alcohols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and application of tert-butoxycarbonyl (Boc)-protected amino alcohols. These compounds are invaluable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Adherence to proper safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
General Safety and Hazard Information
Boc-protected amino alcohols are generally considered stable compounds. However, like all chemicals, they pose certain hazards. The primary concerns are skin and eye irritation, and potential respiratory irritation from dust or vapors.[1][2] It is crucial to consult the Safety Data Sheet (SDS) for each specific Boc-protected amino alcohol before use.
Personal Protective Equipment (PPE)
When handling Boc-protected amino alcohols, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn to prevent skin contact.[3]
-
Protective Clothing: A laboratory coat is essential to protect against accidental spills.
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]
Storage and Handling
Proper storage is crucial to maintain the stability and purity of Boc-protected amino alcohols.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4][5] Many should be stored at temperatures between 2-8°C.[6]
-
Container Integrity: Keep containers tightly closed to prevent contamination and exposure to moisture.[1]
-
Handling: Avoid creating dust. Use in a well-ventilated area, preferably a chemical fume hood.[1][3] Avoid contact with skin, eyes, and clothing.[3]
Physicochemical and Toxicological Data
The following table summarizes key data for several common Boc-protected amino alcohols, compiled from various Safety Data Sheets. This information is intended as a guide; always refer to the specific SDS for the compound in use.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) | Hazards |
| Boc-Glycinol | 26690-80-2 | C₇H₁₅NO₃ | 161.20 | N/A | 92 @ 0.22 mmHg | >110 | Toxic if swallowed, Causes skin and eye irritation, May cause respiratory irritation.[1][7] |
| Boc-L-Alaninol | 79069-13-9 | C₈H₁₇NO₃ | 175.23 | N/A | N/A | N/A | Causes skin and eye irritation.[8] |
| Boc-D-Alaninol | 106391-86-0 | C₈H₁₇NO₃ | 175.23 | N/A | N/A | N/A | Causes skin and eye irritation, May cause respiratory irritation.[8][9] |
| Boc-L-Valinol | 79069-14-0 | C₁₀H₂₁NO₃ | 203.28 | N/A | 218 | 85 | Combustible liquid, Causes skin and eye irritation, May cause respiratory irritation.[10] |
| Boc-D-Valinol | 106391-87-1 | C₁₀H₂₁NO₃ | 203.28 | 57 | 218 | N/A | May cause skin, eye, and respiratory irritation.[2] |
| Boc-L-Leucinol | 82010-31-9 | C₁₁H₂₃NO₃ | 217.31 | N/A | 213 | 110 | No specific hazards listed.[4][11] |
| Boc-D-Leucinol | 106930-51-2 | C₁₁H₂₃NO₃ | 217.31 | N/A | N/A | N/A | No known hazards.[5] |
| Boc-L-Phenylalaninol | 66605-57-0 | C₁₄H₂₁NO₃ | 251.32 | 92-98 | N/A | N/A | No specific hazards listed.[12][13] |
N/A: Not available from the consulted sources.
Experimental Protocols
The following sections detail generalized experimental procedures for the protection of amino alcohols with the Boc group and its subsequent removal.
Boc Protection of Amino Alcohols
The most common method for the N-Boc protection of amines is through the use of di-tert-butyl dicarbonate (Boc₂O).[14] The inherent higher nucleophilicity of the amine group compared to the hydroxyl group allows for selective protection.[15]
General Protocol for Boc Protection:
-
Dissolution: Dissolve the amino alcohol (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a base (1.0-1.2 equivalents), for example, triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃).
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, it is typically quenched with a mild aqueous acid (e.g., NH₄Cl solution) and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed, dried, and concentrated under reduced pressure to yield the crude Boc-protected amino alcohol.
-
Purification: The crude product can be purified by flash column chromatography if necessary.
Boc Deprotection
The Boc group is labile to acidic conditions, and trifluoroacetic acid (TFA) is a common reagent for its removal.[16]
General Protocol for TFA-Mediated Boc Deprotection:
-
Dissolution: Dissolve the Boc-protected amino alcohol in a suitable solvent, typically dichloromethane (DCM).
-
TFA Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is a 1:1 mixture of TFA and DCM.[16] The reaction is often performed at 0°C to control its rate.
-
Scavenger Addition (Optional but Recommended): The deprotection reaction generates a reactive tert-butyl cation, which can lead to side reactions.[17] The addition of a scavenger, such as triisopropylsilane (TIS) or anisole, is recommended to trap this cation.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting crude product is often the TFA salt of the deprotected amine.
-
Neutralization: To obtain the free amine, the residue can be dissolved in a suitable solvent and washed with a mild aqueous base (e.g., saturated NaHCO₃ solution).[16]
Comparison of Deprotection Methods
While TFA is widely used, other acidic reagents and thermal methods can also be employed for Boc deprotection. The choice of method depends on the substrate's sensitivity and the desired reaction conditions.
| Deprotection Method | Reagents/Conditions | Typical Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid | 20-50% TFA in DCM | 30 min - 2 hours | Fast and efficient.[18] | Highly corrosive and volatile; can cleave other acid-sensitive protecting groups.[19] |
| Hydrochloric Acid | 4M HCl in Dioxane | 1 - 2 hours | Highly efficient; product precipitates as hydrochloride salt, aiding purification.[20] | Dioxane is a hazardous solvent. |
| Thermal Deprotection | Heat (150-240 °C) in solvents like TFE or MeOH | 30 min - several hours | "Green" method, avoids corrosive acids. | High temperatures may not be suitable for all substrates; can lead to side reactions.[21] |
Safety Considerations for Reagents
Di-tert-butyl dicarbonate (Boc₂O)
-
Hazards: Flammable solid, fatal if inhaled, causes skin irritation and serious eye damage, and may cause an allergic skin reaction.[22]
-
Handling: Must be handled in a chemical fume hood.[3] Avoid dust formation. Keep away from ignition sources.[22]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[3] If inhaled, move to fresh air and seek immediate medical assistance.[22]
Trifluoroacetic Acid (TFA)
-
Hazards: Highly corrosive and volatile. Causes severe skin burns and eye damage.
-
Handling: Always handle in a chemical fume hood while wearing appropriate PPE, including acid-resistant gloves.
-
First Aid: In case of contact, flush the affected area with large amounts of water for at least 15 minutes and seek immediate medical attention.
Conclusion
Boc-protected amino alcohols are essential building blocks in modern organic synthesis. A thorough understanding of their properties and associated hazards, coupled with strict adherence to safety protocols, is imperative for their safe and effective use in the laboratory. This guide provides a foundational understanding to assist researchers, scientists, and drug development professionals in working safely with these valuable compounds. Always consult the specific Safety Data Sheet and relevant literature before commencing any new experimental work.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. aksci.com [aksci.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. peptide.com [peptide.com]
- 10. fishersci.com [fishersci.com]
- 11. Boc- L -leucinol 95 82010-31-9 [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. N-Boc-L-phenylalaninol, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. Amine Protection / Deprotection [fishersci.co.uk]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. fishersci.dk [fishersci.dk]
Methodological & Application
Application Notes and Protocols for 3-(Boc-amino)-2,2-dimethyl-1-propanol in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Boc-amino)-2,2-dimethyl-1-propanol is a unique bifunctional building block for application in peptide synthesis and the development of peptidomimetics. Its structure, featuring a neopentyl core, a Boc-protected primary amine, and a primary hydroxyl group, allows for its incorporation into peptide-like structures to introduce conformational constraints, enhance enzymatic stability, or to serve as a scaffold for further chemical modifications. The bulky 2,2-dimethylpropyl backbone can influence the secondary structure of peptides, potentially inducing turns or disrupting helical formations.[1][2] This document provides detailed application notes and generalized protocols for the use of this compound in synthetic peptide chemistry.
Chemical Structure and Properties
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H21NO3 |
| Molecular Weight | 203.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DCM, DMF |
| Protection Group | tert-Butyloxycarbonyl (Boc) |
Application Notes
The primary application of this compound in peptide synthesis is the creation of "pseudopeptides" or peptidomimetics where the typical alpha-amino acid structure is altered.[3] This modification can lead to several advantageous properties:
-
Enzymatic Stability: The absence of a standard peptide bond at the site of incorporation can confer resistance to cleavage by proteases, thereby increasing the in vivo half-life of the resulting molecule.[4]
-
Conformational Constraint: The sterically hindered neopentyl group restricts the rotational freedom of the molecular backbone, which can help in stabilizing a desired bioactive conformation.[5] This is a valuable tool in drug design for enhancing receptor affinity and specificity.[1]
-
Scaffolding: The primary hydroxyl group can be used for further modifications, such as the attachment of imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.
Experimental Protocols
The following protocols are generalized for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS). These are based on standard Boc chemistry.[6][7]
Protocol 1: Esterification of this compound to a Carboxyl-Terminated Resin
This protocol describes the attachment of the amino alcohol to a resin, creating a C-terminal modified peptide.
Materials:
-
This compound
-
Carboxyl-functionalized resin (e.g., Merrifield resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the carboxyl-functionalized resin in DCM for 1 hour.
-
Wash the resin with DCM (3x) and then with DMF (3x).
-
In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and a catalytic amount of DMAP (0.1 eq.) in a minimal amount of DMF.
-
Add the solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction using a test cleavage and analysis by mass spectrometry.
-
Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
Caption: Workflow for esterification to a resin.
Protocol 2: Boc Deprotection and Subsequent Peptide Elongation
This protocol details the removal of the Boc protecting group and the coupling of the next amino acid in the sequence.
Materials:
-
Resin-bound 3-(amino)-2,2-dimethyl-1-propanol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Boc-protected amino acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x).
-
Neutralize the resin with a solution of 10% DIPEA in DMF (3x).
-
Wash the resin with DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, activate the next Boc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
Protocol 3: Cleavage of the Modified Peptide from the Resin
This protocol describes the final cleavage of the peptide from the solid support.
Materials:
-
Peptide-bound resin
-
Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Anisole (scavenger)
-
Cold diethyl ether
Procedure:
-
Dry the peptide-bound resin thoroughly.
-
In a specialized HF cleavage apparatus, treat the resin with HF in the presence of anisole at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
Evaporate the HF.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge to collect the peptide pellet.
-
Lyophilize the crude peptide for purification by HPLC.
Data Presentation
Table 1: Hypothetical Reaction Parameters for Coupling of Boc-L-Alanine to Resin-Bound 3-amino-2,2-dimethyl-1-propanol
| Parameter | Condition | Expected Outcome |
| Coupling Reagent | HBTU/DIPEA | High coupling efficiency |
| Solvent | DMF | Good resin swelling and reagent solubility |
| Reaction Time | 2 hours | >99% coupling completion |
| Temperature | Room Temperature | Standard condition |
| Crude Purity (HPLC) | N/A | ~75-85% |
| Expected Yield | N/A | ~80-90% (based on resin loading) |
Table 2: Expected Spectroscopic Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ (ppm) | Multiplicity |
| ~4.85 | br s |
| ~3.40 | s |
| ~3.10 | d |
| ~1.45 | s |
| ~0.90 | s |
Note: These are predicted chemical shifts and may vary based on experimental conditions.[8]
Visualization of a Hypothetical Application
The incorporation of this compound can be envisioned in the design of peptidomimetics that modulate protein-protein interactions (PPIs). For example, a modified peptide could be designed to disrupt a signaling pathway involved in cell proliferation.
Caption: Hypothetical inhibition of a signaling pathway.
This compound is a versatile building block for the synthesis of modified peptides and peptidomimetics. Its incorporation can enhance proteolytic stability and introduce conformational constraints, which are desirable attributes in the development of peptide-based therapeutics. The protocols provided herein offer a general framework for the utilization of this compound in solid-phase peptide synthesis. Researchers should optimize the reaction conditions for their specific peptide sequences and applications.
References
- 1. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Oxidation of 3-(Boc-amino)-2,2-dimethyl-1-propanol to the Corresponding Aldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the oxidation of the sterically hindered primary alcohol, 3-(tert-butoxycarbonyl-amino)-2,2-dimethyl-1-propanol, to its corresponding aldehyde, 3-(tert-butoxycarbonyl-amino)-2,2-dimethylpropanal. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules. Three widely used and effective oxidation methods are presented: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-mediated Oxidation.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. However, challenges can arise, particularly with substrates that are sterically hindered or contain sensitive functional groups, such as the Boc-protected amine in 3-(Boc-amino)-2,2-dimethyl-1-propanol. Over-oxidation to the carboxylic acid and potential side reactions necessitate the use of mild and selective oxidation conditions. This application note compares three common methods for this conversion, providing detailed protocols and expected outcomes to guide researchers in selecting the most suitable approach for their needs.
Comparison of Oxidation Methods
The choice of oxidation method depends on several factors, including scale, available reagents, and tolerance to reaction conditions and byproducts. The following table summarizes the key features of the Swern, Dess-Martin, and TEMPO-mediated oxidations for the conversion of this compound.
| Oxidation Method | Key Reagents | Typical Reaction Conditions | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N) | Cryogenic temperatures (-78 °C), anhydrous conditions | Mild conditions, high yields, compatible with many functional groups, minimal over-oxidation.[1][2][3][4][5] | Requires cryogenic temperatures, formation of foul-smelling dimethyl sulfide byproduct, sensitive to water.[3][4] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, neutral pH | Mild conditions, short reaction times, high yields, simple workup, excellent chemoselectivity for sensitive substrates like N-protected amino alcohols.[6][7][8][9] | Reagent is expensive and potentially explosive, generates iodine-containing byproducts. |
| TEMPO-mediated Oxidation | TEMPO (catalyst), Sodium hypochlorite (NaOCl), Sodium bicarbonate (NaHCO₃), Potassium bromide (KBr) | Biphasic (DCM/water), 0 °C to room temperature | Catalytic, uses inexpensive oxidant, high selectivity for primary alcohols, can be stopped at the aldehyde stage.[10][11][12][13] | Can lead to over-oxidation to the carboxylic acid if not carefully controlled, reaction rate can be substrate-dependent.[11] |
Experimental Protocols
The following are detailed protocols for the oxidation of this compound using the three discussed methods.
Protocol 1: Swern Oxidation
This protocol is adapted from general procedures for Swern oxidation and is suitable for small to medium-scale synthesis.[1][2][3][4][5]
Materials:
-
This compound
-
Oxalyl chloride (2.0 M in dichloromethane)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous DCM (0.5 M based on the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM, followed by the dropwise addition of DMSO (2.2 equivalents). Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, and continue stirring for 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by adding water. Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Expected Yield: High (typically >85%)
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This method is particularly advantageous for its mild conditions and simple execution.[6][7][8][9]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
To a round-bottom flask containing a solution of this compound (1.0 equivalent) in anhydrous DCM (0.1-0.2 M), add DMP (1.2 equivalents) portion-wise at room temperature under a nitrogen or argon atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: High (typically >90%)
Protocol 3: TEMPO-mediated Oxidation
This catalytic method is a cost-effective option, particularly for larger-scale reactions.[10][11][12][13]
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 equivalent) in DCM (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Add an aqueous solution of NaHCO₃ (to maintain pH ~9) and KBr (0.1 equivalents).
-
Add TEMPO (0.01-0.05 equivalents).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add the NaOCl solution (1.1-1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC. The reaction is usually complete within 30-60 minutes.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
Expected Yield: Good to high (typically 75-90%)
Characterization of 3-(Boc-amino)-2,2-dimethylpropanal
The successful synthesis of the aldehyde can be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.5 ppm. - Singlet for the nine protons of the tert-butyl group (C(CH₃)₃) around δ 1.4 ppm. - Singlet for the six protons of the gem-dimethyl group (C(CH₃)₂) around δ 1.1 ppm. - Broad singlet for the NH proton. - A doublet for the CH₂ group adjacent to the amine. |
| ¹³C NMR | - Aldehyde carbonyl carbon around δ 204 ppm. - Carbonyl of the Boc group around δ 156 ppm. - Quaternary carbons of the Boc and gem-dimethyl groups. - Methylene carbon adjacent to the amine. |
| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde around 1725 cm⁻¹. - N-H stretching vibration around 3350 cm⁻¹. - C=O stretching of the carbamate around 1690 cm⁻¹. |
Visualizing the Experimental Workflow
The general workflow for the oxidation of this compound to the corresponding aldehyde is depicted below.
Caption: General workflow for the oxidation of the starting alcohol to the final aldehyde product.
Signaling Pathway of Oxidation Mechanisms
The following diagrams illustrate the key steps in each of the three oxidation mechanisms.
Swern Oxidation Mechanism
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 12. Page loading... [wap.guidechem.com]
- 13. vapourtec.com [vapourtec.com]
Application Notes and Protocols for the Boc Deprotection of 3-(Boc-amino)-2,2-dimethyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] The deprotection of Boc-protected amines is a crucial step in the synthesis of pharmaceuticals and other complex organic molecules. This document provides detailed protocols for the deprotection of 3-(Boc-amino)-2,2-dimethyl-1-propanol, a sterically hindered primary amino alcohol, using common acidic reagents.
The steric hindrance provided by the gem-dimethyl group adjacent to the nitrogen-bearing carbon can influence the rate of deprotection. Therefore, careful selection of reagents and optimization of reaction conditions are critical to ensure efficient and clean removal of the Boc group. This application note offers a comparative overview of two standard acidic deprotection methods: Trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in an organic solvent.
Deprotection Strategies: A Comparative Overview
The selection of the deprotection reagent often depends on the desired salt form of the product and the presence of other acid-labile functional groups.
Table 1: Comparison of Common Deprotection Reagents for this compound
| Deprotecting Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Product Salt Form | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 4 | >90 | Trifluoroacetate | TFA is volatile and easily removed, but can sometimes result in oily salts.[2] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane | 0 to Room Temp. | 1 - 4 | >90 | Hydrochloride | Often yields a crystalline hydrochloride salt, which can aid in purification.[2] |
| Hydrogen Chloride (HCl) | Methanol (MeOH) | Room Temp. | 2 - 6 | >90 | Hydrochloride | A viable alternative to dioxane, though reaction times may be slightly longer.[2] |
Note: The data presented in this table is representative of typical Boc deprotection reactions. Due to the steric hindrance of this compound, reaction times may be longer, and optimization of conditions may be required to achieve the desired yield and purity.
Signaling Pathways and Logical Relationships
The acid-catalyzed deprotection of a Boc-protected amine follows a well-established mechanism. The process is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine, which is then protonated by the excess acid to form the corresponding ammonium salt.[3]
Experimental Protocols
The following are detailed protocols for the deprotection of this compound using TFA and HCl.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated NaHCO₃ solution to neutralize any residual acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 3-amino-2,2-dimethyl-1-propanol.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by filtration using a Büchner funnel.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum to obtain 3-amino-2,2-dimethyl-1-propanol hydrochloride.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a typical acid-catalyzed Boc deprotection experiment.
References
Application Notes and Protocols for 3-(Boc-amino)-2,2-dimethyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Boc-amino)-2,2-dimethyl-1-propanol, also known by its IUPAC name tert-butyl (3-hydroxy-2,2-dimethylpropyl)carbamate, is a bifunctional organic molecule containing a carbamate-protected amine and a primary alcohol. Its structure, featuring a neopentyl core, offers steric hindrance that can influence the stereochemical outcome of reactions. While literature specifically detailing the applications of the enantiomerically pure forms of this compound as a chiral building block is limited, its structural motifs are present in various pharmaceutically active compounds. This document provides a protocol for its synthesis and explores its potential applications in chiral synthesis and drug discovery, drawing parallels from structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 184357-44-6 |
| Molecular Formula | C10H21NO3 |
| Molecular Weight | 203.28 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 311.0 ± 25.0 °C at 760 mmHg |
| Density | 0.998 ± 0.06 g/cm³ |
| Flash Point | 141.9 ± 23.2 °C |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |
Synthesis Protocol
The following protocol for the synthesis of this compound is adapted from patent literature, which describes the protection of the corresponding amino alcohol.
Objective: To synthesize this compound from 3-amino-2,2-dimethylpropan-1-ol.
Materials:
-
3-amino-2,2-dimethylpropan-1-ol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-2,2-dimethylpropan-1-ol (1.0 eq) in dichloromethane.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, add saturated aqueous ammonium chloride solution to the reaction mixture and transfer to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.
Application Notes
While specific examples of the enantioselective use of this compound are not widely reported, its structure lends itself to several potential applications as a chiral building block, should an enantiomerically pure form be obtained through resolution or asymmetric synthesis.
1. Synthesis of Chiral Ligands: The amino alcohol functionality is a common feature in chiral ligands used for asymmetric catalysis. The hydroxyl group can be functionalized to coordinate to a metal center, while the Boc-protected amine can be deprotected and further modified. The gem-dimethyl group provides a sterically demanding environment that can enhance enantioselectivity in catalytic transformations.
2. Chiral Auxiliaries: Chiral amino alcohols are frequently used as chiral auxiliaries to control the stereochemistry of reactions. This compound could be attached to a prochiral substrate, directing subsequent reactions to occur from a specific face of the molecule. The auxiliary can then be cleaved and recovered.
3. Synthesis of Bioactive Molecules: The 1,3-amino alcohol motif is a key structural element in many biologically active compounds, including some antivirals and enzyme inhibitors. An enantiomerically pure form of this compound would be a valuable starting material for the synthesis of such molecules, allowing for the introduction of a specific stereocenter early in the synthetic route. For instance, the related compound 2,2-dimethyl-3-(methylamino)propan-1-ol is utilized in the synthesis of azetidines, which are important structural motifs in various natural products and pharmaceutical compounds.[1]
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Application of 3-(Boc-amino)-2,2-dimethyl-1-propanol in Pharmaceutical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Boc-amino)-2,2-dimethyl-1-propanol is a valuable chiral building block in pharmaceutical synthesis. Its unique structural features, including a neopentyl backbone and a protected primary amine, make it an important intermediate for the synthesis of complex molecules with defined stereochemistry. The bulky tert-butyloxycarbonyl (Boc) protecting group ensures stability during various reaction conditions and allows for selective deprotection at a later stage. This application note provides a comprehensive overview of the use of this compound in the synthesis of pharmaceutical agents, including detailed experimental protocols and quantitative data.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound lies in its conversion to the corresponding aldehyde, 3-(Boc-amino)-2,2-dimethylpropanal. This chiral aldehyde serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those containing a 3-amino-2,2-dimethylpropyl moiety. This structural motif is found in a number of biologically active molecules.
One notable, albeit indirect, application is in the synthesis of intermediates for drugs such as the antihypertensive agent Aliskiren. While not a direct precursor in the most common industrial syntheses, the related compound, 3-amino-N-ethyl-2,2-dimethylpropanamide, has been identified as a potential intermediate, highlighting the relevance of the 3-amino-2,2-dimethylpropyl core.
The general synthetic strategy involves the oxidation of the primary alcohol of this compound to the aldehyde, followed by its use in subsequent carbon-carbon bond-forming reactions.
Experimental Protocols
Oxidation of this compound to 3-(Boc-amino)-2,2-dimethylpropanal
The oxidation of the primary alcohol to the aldehyde is a critical step. Several mild oxidation methods can be employed to avoid over-oxidation to the carboxylic acid.
Method A: Swern Oxidation
-
Reaction: (CH₃)₃COCONHCH₂C(CH₃)₂CH₂OH + (COCl)₂ + DMSO + Et₃N → (CH₃)₃COCONHCH₂C(CH₃)₂CHO
-
Protocol:
-
A solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
A solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of this compound (1.0 eq) in DCM is added slowly, and the reaction is stirred for 1 hour at -78 °C.
-
Triethylamine (Et₃N) (5.0 eq) is added, and the mixture is allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.
-
The crude product is purified by column chromatography on silica gel.
-
Method B: Dess-Martin Periodinane (DMP) Oxidation
-
Reaction: (CH₃)₃COCONHCH₂C(CH₃)₂CH₂OH + DMP → (CH₃)₃COCONHCH₂C(CH₃)₂CHO
-
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, Dess-Martin periodinane (1.5 eq) is added in one portion at room temperature.
-
The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
The mixture is stirred vigorously until the solid dissolves.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired aldehyde.
-
Amide Coupling to form 3-amino-N-ethyl-2,2-dimethylpropanamide
This protocol describes the synthesis of an amide that can serve as a precursor to more complex pharmaceutical intermediates. It starts from the corresponding carboxylic acid, which can be obtained by oxidation of this compound.
-
Reaction: (CH₃)₃COCONHCH₂C(CH₃)₂COOH + H₂NCH₂CH₃ + Coupling Agent → (CH₃)₃COCONHCH₂C(CH₃)₂CONHCH₂CH₃
-
Protocol:
-
To a solution of 3-(Boc-amino)-2,2-dimethylpropanoic acid (1.0 eq) in anhydrous DCM, are added N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) at 0 °C.
-
The mixture is stirred for 15 minutes, and then ethylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq) are added.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The precipitated dicyclohexylurea is removed by filtration.
-
The filtrate is washed successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
-
Quantitative Data
The following table summarizes typical yields for the key transformations described above.
| Transformation | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| Oxidation to Aldehyde | ||||
| This compound → 3-(Boc-amino)-2,2-dimethylpropanal | Oxalyl chloride, DMSO, Et₃N (Swern) | DCM | 85-95 | >95 |
| This compound → 3-(Boc-amino)-2,2-dimethylpropanal | Dess-Martin Periodinane (DMP) | DCM | 90-98 | >97 |
| Amide Coupling | ||||
| 3-(Boc-amino)-2,2-dimethylpropanoic acid + Ethylamine → N-Boc-3-amino-N-ethyl-2,2-dimethylpropanamide | DCC, DMAP | DCM | 80-90 | >98 |
Visualizations
Experimental Workflow: Synthesis of a Pharmaceutical Intermediate
Caption: Synthetic pathway from this compound to a pharmaceutical intermediate.
Logical Relationship: Key Transformations
Caption: Key chemical transformations of this compound in synthesis.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex pharmaceutical intermediates. Its utility primarily stems from its efficient conversion to the corresponding chiral aldehyde, which can be further elaborated into a variety of structures containing the 3-amino-2,2-dimethylpropyl moiety. The protocols and data presented herein provide a foundation for researchers and scientists in the field of drug development to utilize this compound in their synthetic endeavors. The robust nature of the Boc protecting group, combined with the steric hindrance provided by the neopentyl core, offers excellent control over synthetic outcomes, making it an attractive choice for the construction of novel therapeutic agents.
Application Notes and Protocols for Coupling Reactions with 3-(Boc-amino)-2,2-dimethyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Boc-amino)-2,2-dimethyl-1-propanol is a valuable bifunctional building block in organic synthesis and medicinal chemistry. Its structure, featuring a sterically hindered primary alcohol and a Boc-protected primary amine, allows for selective functionalization at either terminus. This enables its incorporation into a wide array of complex molecules, including potential therapeutic agents such as cyclic carbamates and cryptophycin analogues.[1] The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the amino functionality under a variety of reaction conditions and can be readily removed under acidic conditions, making it an ideal intermediate for multi-step syntheses.
These application notes provide detailed protocols for two key coupling reactions involving the hydroxyl group of this compound: the Mitsunobu reaction for the formation of esters and ethers, and carbodiimide-mediated couplings (EDC/NHS) for the synthesis of ester linkages.
Coupling Reactions and Methodologies
The primary alcohol of this compound can be effectively coupled with various nucleophiles to form ester and ether linkages. The choice of coupling strategy depends on the nature of the substrate and the desired final product.
Mitsunobu Reaction for Ester and Ether Synthesis
The Mitsunobu reaction is a versatile and reliable method for the conversion of primary and secondary alcohols to esters, ethers, azides, and other functional groups with inversion of stereochemistry.[2] In the context of the achiral this compound, it provides a mild and efficient route for forming C-O bonds. The reaction proceeds via the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2]
Typical Reaction Scheme:
-
Esterification: R-COOH + HO-CH₂-C(CH₃)₂-CH₂-NHBoc → R-COO-CH₂-C(CH₃)₂-CH₂-NHBoc
-
Etherification: R-OH + HO-CH₂-C(CH₃)₂-CH₂-NHBoc → R-O-CH₂-C(CH₃)₂-CH₂-NHBoc
Quantitative Data Summary for Mitsunobu Reaction:
| Parameter | Esterification | Etherification |
| Alcohol | This compound | This compound |
| Nucleophile | Carboxylic Acid (1.0-1.5 eq) | Phenol or Aliphatic Alcohol (1.0-1.5 eq) |
| Phosphine | Triphenylphosphine (1.1-2.0 eq) | Triphenylphosphine (1.1-2.0 eq) |
| Azodicarboxylate | DEAD or DIAD (1.1-2.0 eq) | DEAD or DIAD (1.1-2.0 eq) |
| Solvent | Anhydrous THF, Dioxane, or DCM | Anhydrous THF, Dioxane, or DCM |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 2 - 24 hours | 4 - 48 hours |
| Typical Yield | 70 - 95% | 60 - 90% |
EDC/NHS Coupling for Esterification
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking system for the formation of amide and ester bonds. While primarily used for amide bond formation, this method can also be adapted for the esterification of alcohols. The reaction proceeds by activating a carboxylic acid with EDC to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester. This stable intermediate can then react with the primary alcohol of this compound.
Typical Reaction Scheme:
R-COOH + HO-CH₂-C(CH₃)₂-CH₂-NHBoc → R-COO-CH₂-C(CH₃)₂-CH₂-NHBoc
Quantitative Data Summary for EDC/NHS Esterification:
| Parameter | Value |
| Alcohol | This compound (1.0-1.2 eq) |
| Carboxylic Acid | 1.0 eq |
| EDC | 1.1 - 1.5 eq |
| NHS | 1.1 - 1.5 eq |
| Solvent | Anhydrous DCM, DMF, or THF |
| Base (optional) | DMAP (0.1 - 0.2 eq) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12 - 48 hours |
| Typical Yield | 60 - 85% |
Experimental Protocols
Protocol 1: Mitsunobu Esterification
Materials:
-
This compound
-
Carboxylic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration with respect to the alcohol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exotherm and/or color change may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to remove triphenylphosphine oxide and the hydrazine byproduct.
Protocol 2: EDC/NHS Mediated Esterification
Materials:
-
This compound
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) and a catalytic amount of DMAP (0.1 eq, if used) in the same anhydrous solvent.
-
Add the solution of the alcohol to the activated carboxylic acid mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, dilute the reaction mixture with the solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Application Notes and Protocols: Synthesis of Unnatural β,β-Dimethyl-α-Amino Acids from 3-(Boc-amino)-2,2-dimethyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of unnatural β,β-dimethyl-α-amino acids, starting from the commercially available 3-(Boc-amino)-2,2-dimethyl-1-propanol. The protocols detailed below are based on well-established synthetic transformations and are intended to be a foundational resource for researchers in medicinal chemistry and drug discovery. The gem-dimethyl substitution at the β-position can confer unique conformational constraints and metabolic stability to peptides and small molecule therapeutics.
Synthetic Strategy Overview
The synthesis is a two-step process commencing with the oxidation of the primary alcohol of the starting material to the corresponding aldehyde. This is followed by the conversion of the aldehyde to the desired α-amino acid via a Strecker synthesis. This classical approach provides a reliable route to the target compounds.
Caption: Overall synthetic workflow from the starting amino alcohol to the final unnatural amino acid.
Part 1: Oxidation of this compound
The first key step is the mild oxidation of the primary alcohol to an aldehyde. The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this transformation, known for its mild reaction conditions and high chemoselectivity, which prevents over-oxidation to the carboxylic acid and is compatible with the Boc-protecting group.[1][2][3][4][5]
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (Argon or Nitrogen), add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(Boc-amino)-2,2-dimethylpropanal.
Note: The crude aldehyde is often used directly in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.
Quantitative Data Summary: Oxidation
| Oxidizing Agent | Solvent | Temperature | Reaction Time | Typical Yield | Reference |
| Dess-Martin Periodinane | DCM | 0 °C to RT | 1-3 h | >90% | [1][2][3][4] |
| Swern Oxidation | DCM, DMSO, (COCl)₂, Et₃N | -78 °C to RT | 1-2 h | >90% | [6][7][8][9][10] |
Part 2: Strecker Synthesis of β,β-Dimethyl-α-Amino Acid
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes.[11][12][13][14][15] The reaction proceeds via the formation of an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.
Experimental Protocol: Strecker Synthesis
Materials:
-
Crude 3-(Boc-amino)-2,2-dimethylpropanal
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Dowex 50WX8 resin (or similar) for purification
Procedure:
Step 2a: Formation of the α-Aminonitrile
-
Dissolve the crude 3-(Boc-amino)-2,2-dimethylpropanal in methanol.
-
To this solution, add an aqueous solution of ammonium chloride (1.5 eq) followed by an aqueous solution of potassium cyanide (1.5 eq). Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude α-aminonitrile.
Step 2b: Hydrolysis of the α-Aminonitrile
-
To the crude α-aminonitrile, add 6 M HCl.
-
Heat the mixture at reflux for 4-6 hours. This step will also cleave the Boc-protecting group.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
Adjust the pH of the aqueous solution to isoelectric point (typically around pH 5-6) with a base (e.g., 1 M NaOH) to precipitate the amino acid. Alternatively, the crude amino acid can be purified by ion-exchange chromatography using a Dowex 50WX8 resin.
Caption: Simplified mechanism of the Strecker amino acid synthesis.
Alternative: Ugi Multicomponent Reaction
For the synthesis of N-substituted α,α-disubstituted amino acid derivatives, the Ugi four-component reaction (U-4CR) presents a powerful alternative.[16][17][18][19][20] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex amino acid derivatives.
General Ugi Reaction Protocol Outline:
-
Combine the aldehyde (3-(Boc-amino)-2,2-dimethylpropanal), a primary amine, a carboxylic acid, and an isocyanide in a suitable solvent (e.g., methanol).
-
Stir the mixture at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure and purify the resulting N-acyl-amino acid amide by column chromatography.
This approach offers significant advantages in terms of efficiency and the ability to generate a library of compounds by varying the inputs.
Conclusion
The protocols described provide a robust framework for the synthesis of novel unnatural β,β-dimethyl-α-amino acids from this compound. These methods are scalable and can be adapted for the synthesis of a variety of derivatives for applications in drug discovery and chemical biology. Researchers should consult the cited literature for further details and optimization of reaction conditions. Standard laboratory safety practices should be followed at all times, with special attention to the handling of toxic reagents such as potassium cyanide.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Swern_oxidation [chemeurope.com]
- 11. Strecker Synthesis [organic-chemistry.org]
- 12. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 13. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 14. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungsbeispiele und Protokolle zur Derivatisierung der Hydroxylgruppe in 3-(Boc-amino)-2,2-dimethyl-1-propanol
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeispiele bieten detaillierte Protokolle für die chemische Modifikation (Derivatisierung) der primären Hydroxylgruppe des 3-(Boc-amino)-2,2-dimethyl-1-propanols. Dieses vielseitige Molekül dient als wichtiger Baustein in der organischen Synthese, insbesondere bei der Entwicklung pharmazeutischer Wirkstoffe. Die hier beschriebenen Methoden umfassen die Veresterung, Veretherung und Sulfonylierung, um eine Vielzahl von funktionellen Gruppen einzuführen und die molekularen Eigenschaften für spezifische Anwendungen anzupassen.
Einleitung
3-(Boc-amino)-2,2-dimethyl-1-propanol ist ein wertvolles Zwischenprodukt, das eine Boc-geschützte Aminogruppe und eine reaktive primäre Hydroxylgruppe enthält. Die selektive Derivatisierung dieser Hydroxylgruppe ermöglicht die Synthese komplexer Moleküle, ohne die Aminofunktion zu beeinträchtigen. Die hier vorgestellten Protokolle bieten bewährte Methoden zur Herstellung von Estern, Ethern und Sulfonaten, die als Schlüsselintermediate in der Wirkstoffforschung dienen können.
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst repräsentative Ausbeuten für verschiedene Derivatisierungsreaktionen von this compound zusammen. Diese Werte dienen als Referenz und können je nach spezifischen Reaktionsbedingungen und eingesetzten Reagenzien variieren.
| Derivat | Methode | Reagenzien | Lösungsmittel | Typische Ausbeute (%) |
| Acetat-Ester | Acylierung | Acetylchlorid, Pyridin | Dichlormethan (DCM) | 90-95% |
| Benzoat-Ester | Steglich-Veresterung | Benzoesäure, DCC, DMAP | Dichlormethan (DCM) | 85-92% |
| Methyl-Ether | Williamson-Ethersynthese | Natriumhydrid, Methyliodid | Tetrahydrofuran (THF) | 75-85% |
| Benzyl-Ether | Williamson-Ethersynthese | Natriumhydrid, Benzylbromid | Tetrahydrofuran (THF) | 80-90% |
| Tosylat-Ester | Sulfonylierung | Tosylchlorid, Pyridin | Dichlormethan (DCM) | 90-97% |
Experimentelle Protokolle
Protokoll 1: Synthese von tert-Butyl-(2,2-dimethyl-3-acetoxypropyl)carbamat (Acetat-Ester)
Dieses Protokoll beschreibt die Acylierung der Hydroxylgruppe zur Bildung eines Acetat-Esters.
Materialien:
-
This compound
-
Acetylchlorid
-
Pyridin
-
Dichlormethan (DCM), wasserfrei
-
1 M Salzsäurelösung
-
Gesättigte Natriumbicarbonatlösung
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat
-
Magnetrührer, Rundkolben, Tropftrichter, Scheidetrichter
Durchführung:
-
Lösen Sie this compound (1 Äq.) in wasserfreiem DCM in einem Rundkolben unter Inertgasatmosphäre (z.B. Stickstoff oder Argon).
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.
-
Fügen Sie langsam Pyridin (1.2 Äq.) hinzu.
-
Geben Sie tropfenweise Acetylchlorid (1.1 Äq.) über einen Tropftrichter zu, während die Temperatur bei 0 °C gehalten wird.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM.
-
Waschen Sie die organische Phase nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Das resultierende Rohprodukt kann bei Bedarf durch Säulenchromatographie auf Kieselgel gereinigt werden.
Protokoll 2: Synthese von tert-Butyl-(2,2-dimethyl-3-benzoyloxypropyl)carbamat (Benzoat-Ester) mittels Steglich-Veresterung
Die Steglich-Veresterung ist eine milde Methode zur Bildung von Estern unter Verwendung von Dicyclohexylcarbodiimid (DCC) als Kupplungsreagenz und 4-Dimethylaminopyridin (DMAP) als Katalysator.
Materialien:
-
This compound
-
Benzoesäure
-
Dicyclohexylcarbodiimid (DCC)
-
4-Dimethylaminopyridin (DMAP)
-
Dichlormethan (DCM), wasserfrei
Durchführung:
-
Lösen Sie this compound (1 Äq.), Benzoesäure (1.2 Äq.) und eine katalytische Menge DMAP (0.1 Äq.) in wasserfreiem DCM.
-
Kühlen Sie die Lösung auf 0 °C ab.
-
Fügen Sie eine Lösung von DCC (1.2 Äq.) in DCM portionsweise hinzu.
-
Rühren Sie die Mischung für 30 Minuten bei 0 °C und anschließend für 12-16 Stunden bei Raumtemperatur.
-
Filtrieren Sie den ausgefallenen Dicyclohexylharnstoff (DCU) ab und waschen Sie den Feststoff mit DCM.
-
Waschen Sie das Filtrat wie in Protokoll 1 beschrieben.
-
Trocknen Sie die organische Phase, entfernen Sie das Lösungsmittel und reinigen Sie das Produkt durch Säulenchromatographie.
Protokoll 3: Synthese von tert-Butyl-(2,2-dimethyl-3-methoxypropyl)carbamat (Methyl-Ether) mittels Williamson-Ethersynthese
Diese klassische Methode zur Ethersynthese involviert die Deprotonierung des Alkohols gefolgt von einer nucleophilen Substitution mit einem Alkylhalogenid.
Materialien:
-
This compound
-
Natriumhydrid (NaH), 60% Dispersion in Mineralöl
-
Methyliodid (MeI)
-
Tetrahydrofuran (THF), wasserfrei
Durchführung:
-
Suspendieren Sie Natriumhydrid (1.5 Äq.) in wasserfreiem THF in einem trockenen Kolben unter Inertgas.
-
Kühlen Sie die Suspension auf 0 °C ab.
-
Fügen Sie eine Lösung von this compound (1 Äq.) in THF langsam hinzu.
-
Rühren Sie die Mischung für 30 Minuten bei 0 °C und lassen Sie sie dann auf Raumtemperatur erwärmen, bis die Wasserstoffentwicklung aufhört.
-
Kühlen Sie die Mischung erneut auf 0 °C ab und fügen Sie langsam Methyliodid (1.5 Äq.) hinzu.
-
Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren.
-
Löschen Sie die Reaktion vorsichtig durch langsame Zugabe von Wasser bei 0 °C.
-
Extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z.B. Ethylacetat).
-
Waschen, trocknen und reinigen Sie das Produkt wie oben beschrieben.
Protokoll 4: Synthese von tert-Butyl-(2,2-dimethyl-3-(tosyloxy)propyl)carbamat (Tosylat-Ester)
Die Tosylierung wandelt die Hydroxylgruppe in eine gute Abgangsgruppe um, was für nachfolgende Substitutionsreaktionen nützlich ist.
Materialien:
-
This compound
-
p-Toluolsulfonylchlorid (Tosylchlorid, TsCl)
-
Pyridin oder Triethylamin (TEA)
-
Dichlormethan (DCM), wasserfrei
Durchführung:
-
Lösen Sie this compound (1 Äq.) in einer Mischung aus wasserfreiem DCM und Pyridin (oder TEA, 1.5 Äq.).
-
Kühlen Sie die Lösung auf 0 °C ab.
-
Fügen Sie Tosylchlorid (1.2 Äq.) portionsweise hinzu, sodass die Temperatur unter 5 °C bleibt.
-
Rühren Sie die Reaktion für 4-6 Stunden bei 0 °C bis Raumtemperatur.
-
Verfolgen Sie den Reaktionsfortschritt mittels DC.
-
Führen Sie eine wässrige Aufarbeitung wie in Protokoll 1 beschrieben durch.
-
Das Produkt wird typischerweise als Feststoff erhalten und kann durch Umkristallisation gereinigt werden.
Sicherheitsvorkehrungen
Alle Experimente sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe). Reagenzien wie Natriumhydrid, Acetylchlorid und DCC sind reaktiv und/oder toxisch und erfordern eine sorgfältige Handhabung. Beachten Sie die Sicherheitsdatenblätter aller verwendeten Chemikalien.
Application Notes and Protocols for the Synthesis of Cryptophycin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of cryptophycin analogues, potent antimitotic agents with significant potential in cancer therapy. The information compiled from recent scientific literature is intended to guide researchers in the design, synthesis, and evaluation of novel cryptophycin derivatives with improved therapeutic profiles.
Cryptophycins are a class of 16-membered macrocyclic depsipeptides originally isolated from cyanobacteria.[1] They exhibit exceptionally high cytotoxicity against a broad range of cancer cell lines, including multidrug-resistant (MDR) strains, by targeting tubulin and disrupting microtubule dynamics.[2][3] However, challenges such as systemic toxicity have spurred the development of synthetic analogues to enhance their therapeutic window and enable targeted delivery, for instance, as payloads in antibody-drug conjugates (ADCs).[4][5]
I. Rationale for Analogue Synthesis
The modular structure of cryptophycins, composed of four distinct units (A, B, C, and D), allows for systematic chemical modifications to explore structure-activity relationships (SAR).[1] Key goals for synthesizing analogues include:
-
Improving the Therapeutic Index: Reducing off-target toxicity while maintaining or enhancing anti-cancer potency.
-
Overcoming Multidrug Resistance: Designing analogues that are not substrates for efflux pumps like P-glycoprotein.[2]
-
Enabling Targeted Delivery: Introducing functional groups for conjugation to monoclonal antibodies or other homing moieties.[4]
-
Enhancing Stability: Modifying metabolically labile sites, such as the C5 ester, to improve in vivo stability.[1]
II. Synthetic Strategies
The synthesis of cryptophycin analogues can be broadly categorized into total chemical synthesis and chemoenzymatic approaches. The latter has gained significant traction due to the stereospecificity and efficiency of enzymes involved in the natural biosynthetic pathway.
A chemoenzymatic approach often involves the chemical synthesis of linear seco-cryptophycin precursors, followed by enzyme-catalyzed macrocyclization and epoxidation.[6][7] Key enzymes in this process are the cryptophycin thioesterase (CrpTE) for macrolactonization and the cryptophycin epoxidase (CrpE) for the stereospecific formation of the active β-epoxide.[6]
III. Quantitative Data Summary
The following tables summarize key quantitative data for selected cryptophycin analogues from the literature, including reaction yields and cytotoxic activity.
Table 1: Synthesis Yields for Key Intermediates and Analogues
| Compound/Step | Description | Yield (%) | Reference |
| Unit A Analogues | Suzuki-Miyaura coupling for phenyl ring modifications. | 62 - 69 | [6] |
| seco-Cryptophycin Intermediates | Synthesis of linear precursors for enzymatic cyclization. | 55 - 69 | [6] |
| Macrolactamization | Ring closure for conjugable analogues with amino groups in Unit B. | 77 | [4] |
| Diol-Epoxide Transformation | Three-step conversion of diols to epoxides. | 14 - 89 | [7] |
| Chemoenzymatic Macrocyclization | CrpTE-catalyzed cyclization of heterocyclic Unit A analogues. | 62 - 66 | [6] |
Table 2: Cytotoxicity (IC50) of Selected Cryptophycin Analogues
| Analogue | Modification | Cell Line | IC50 | Reference |
| Cryptophycin-52 | Reference Compound | CCRF-CEM | 22 pM | [7] |
| Analogue 1 | m-chloro-p-(methylamino) in Unit B | KB-3-1 | 313 pM | [4] |
| Analogue 2 | p-(dimethylamino) in Unit B | KB-3-1 | 6.36 nM | [4] |
| Analogue with Isoxazole in Unit A | Heterocyclic modification of Unit A | HCT-116 | Low pM range | |
| β-epoxide 6u | 3-Cl,4-(dimethylamino)benzyl in Unit B | Not specified | 54 pM |
IV. Experimental Protocols
The following are representative protocols synthesized from published literature for key steps in the generation of cryptophycin analogues.
Protocol 1: Synthesis of Unit A Analogues via Suzuki-Miyaura Coupling
This protocol describes a general method for the late-stage functionalization of the Unit A phenyl ring.[8]
-
Materials:
-
Vinyl iodide precursor of Unit A
-
Appropriate boronic acid or ester
-
[Pd₂(dba)₃] (Palladium catalyst)
-
PCy₃ (Tricyclohexylphosphine ligand)
-
K₃PO₄ (Potassium phosphate)
-
DME/H₂O (1,2-Dimethoxyethane/Water, 2:1 solvent mixture)
-
-
Procedure:
-
To a reaction vessel, add the vinyl iodide precursor of Unit A (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), K₃PO₄ (1.7 equivalents), [Pd₂(dba)₃] (2 mol%), and PCy₃ (4.8 mol%).
-
Purge the vessel with an inert gas (e.g., Argon).
-
Add the degassed DME/H₂O solvent mixture.
-
Heat the reaction mixture to 85°C for 2 hours or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired Unit A analogue.
-
Protocol 2: Chemoenzymatic Macrocyclization using CrpTE
This protocol outlines the enzymatic cyclization of a linear seco-cryptophycin N-acetylcysteamine (SNAC) thioester.[6]
-
Materials:
-
Linear seco-cryptophycin SNAC thioester
-
Purified Cryptophycin Thioesterase (CrpTE)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (Dimethyl sulfoxide)
-
-
Procedure:
-
Prepare a stock solution of the linear seco-cryptophycin SNAC thioester in DMSO.
-
In a reaction tube, add the reaction buffer.
-
Add the substrate stock solution to the buffer to a final concentration typically in the µM to low mM range. The final DMSO concentration should be optimized, as CrpTE is active in a wide range of co-solvent concentrations.
-
Initiate the reaction by adding a catalytic amount of CrpTE.
-
Incubate the reaction at an optimized temperature (e.g., 25-30°C) for several hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding an organic solvent such as acetonitrile or ethyl acetate.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic phase, concentrate, and purify the macrocyclic product using HPLC.
-
Protocol 3: Cytotoxicity Assay
This protocol describes a general method for evaluating the in vitro anticancer activity of newly synthesized cryptophycin analogues.
-
Materials:
-
Cancer cell line (e.g., HCT-116, KB-3-1)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
96-well cell culture plates
-
Cryptophycin analogues dissolved in DMSO
-
Cell viability reagent (e.g., Resazurin, MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the cryptophycin analogues in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the analogues. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
V. Mechanism of Action and Signaling Pathway
Cryptophycins exert their potent cytotoxic effects by interacting with tubulin, the building block of microtubules. This interaction leads to the disruption of microtubule dynamics, which is crucial for various cellular processes, most notably mitosis.
The binding of cryptophycins to tubulin inhibits microtubule polymerization at substoichiometric concentrations and can lead to depolymerization at higher concentrations.[3] This interference with the microtubule network disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[9] This mechanism of action makes cryptophycins particularly effective against rapidly proliferating cancer cells.
References
- 1. A Versatile Chemoenzymatic Synthesis for the Discovery of Potent Cryptophycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. Efficient, Divergent Synthesis of Cryptophycin Unit A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Cryptophycin unit B analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Boc-amino)-2,2-dimethyl-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Boc-amino)-2,2-dimethyl-1-propanol. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are flash column chromatography and recrystallization. The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: My crude product is an oil and won't solidify. How can I induce crystallization?
A2: "Oiling out" is a common issue with Boc-protected amino alcohols. Here are several strategies to induce crystallization:
-
Trituration: Vigorously stirring or scratching the oil with a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether) can initiate solidification.
-
Seed Crystals: If available, adding a small seed crystal of pure product to the oil can trigger crystallization.
-
Solvent Removal: Ensure all residual solvents from the reaction workup (like dichloromethane or ethyl acetate) have been thoroughly removed under high vacuum, as they can inhibit crystallization.
-
Solvent-Antisolvent: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" or "anti-solvent" (e.g., hexanes) until the solution becomes persistently cloudy. Gentle warming to redissolve, followed by slow cooling, can promote crystal growth.
Q3: What are the likely impurities in my crude this compound?
A3: Common impurities may include:
-
Unreacted starting material: 3-amino-2,2-dimethyl-1-propanol.
-
Reagents from the Boc-protection step: Di-tert-butyl dicarbonate (Boc)₂O or its byproducts like tert-butanol.
-
Over-protected species: Although less common for this primary amine, di-Boc protected amine is a possibility.
-
Side-reaction products: Depending on the reaction conditions, other minor byproducts may be present.
Q4: During column chromatography, my product is streaking or not separating well. What can I do?
A4: Poor separation during column chromatography can be due to several factors:
-
Incorrect Solvent System: The polarity of the eluent may not be optimal. A common starting point for similar compounds is a mixture of hexanes and ethyl acetate. You may need to adjust the ratio to achieve good separation.
-
Column Overloading: Too much crude material on the column can lead to broad peaks and poor separation.
-
Sample Application: Ensure the sample is loaded onto the column in a minimal volume of solvent and as a concentrated band.
-
Silica Gel Quality: Use high-quality silica gel appropriate for flash chromatography.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Product loss during extraction or chromatography. | - Ensure complete extraction from the aqueous phase during workup.- Check for product streaking on the TLC plate, which might indicate the need for a more polar eluent system during chromatography.- Avoid using an excessively large volume of solvent during recrystallization. |
| Product Decomposes on Silica Gel | The compound may be sensitive to the acidic nature of silica gel. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.- Consider using an alternative stationary phase like alumina. |
| Crystals Do Not Form Upon Cooling | The solution is not supersaturated, or impurities are inhibiting crystallization. | - Concentrate the solution to increase the product concentration.- Try a different solvent system for recrystallization.- Add a seed crystal to induce crystallization. |
| Final Product is Not Pure by NMR/LC-MS | Incomplete separation of impurities. | - If using chromatography, optimize the eluent system for better separation.- If recrystallizing, a second recrystallization may be necessary.- Consider a different purification method (e.g., if chromatography failed, try recrystallization). |
Experimental Protocols
Flash Column Chromatography
This protocol is based on methods used for structurally similar Boc-protected amino alcohols.
1. Preparation:
- Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
- Pack a glass column with the slurry, ensuring no air bubbles are trapped.
- Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
- Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry load the powder onto the top of the column.
2. Elution:
- Begin elution with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes).
- Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to elute the product. A gradient elution is often more effective than an isocratic one. For a similar compound, 3-N-Boc-amino-3-benzyl-1-nitro-2-propanol, a 5:1 hexane/ethyl acetate mixture was used.
- Monitor the elution by thin-layer chromatography (TLC).
3. Collection and Isolation:
- Collect fractions and analyze them by TLC.
- Combine the pure fractions containing the product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Recrystallization/Trituration
This protocol is a general method for the crystallization of Boc-protected compounds that are initially oils or amorphous solids.
1. Trituration from an Oil:
- Place the crude oil in a flask.
- Add a small amount of a non-polar solvent such as hexanes or diethyl ether.
- Stir the mixture vigorously with a spatula, scratching the inside of the flask to induce crystallization.
- Continue stirring until a solid precipitate forms.
- Collect the solid by vacuum filtration, wash with a small amount of cold non-polar solvent, and dry under vacuum.
2. Recrystallization from a Solid:
- Dissolve the crude solid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes).
- Allow the solution to cool slowly to room temperature.
- If crystals do not form, place the solution in a refrigerator or freezer.
- Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Purification Workflow
Caption: Troubleshooting workflow for the purification of this compound.
Common side reactions in the synthesis of 3-(Boc-amino)-2,2-dimethyl-1-propanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Boc-amino)-2,2-dimethyl-1-propanol.
Troubleshooting Guide
This guide addresses common issues encountered during the N-Boc protection of 3-amino-2,2-dimethyl-1-propanol.
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient Reagent: The amount of di-tert-butyl dicarbonate (Boc₂O) may be inadequate. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent.[1] 4. Steric Hindrance: The bulky 2,2-dimethylpropyl (neopentyl) structure can slow down the reaction.[2] | 1. Use a slight excess of Boc₂O (1.1-1.5 equivalents). 2. Allow the reaction to stir at room temperature or gently heat to 40-50 °C. 3. Choose a solvent in which 3-amino-2,2-dimethyl-1-propanol has good solubility, such as methanol, THF, or a mixture of THF and water.[1] 4. Increase the reaction time and monitor progress by TLC or LC-MS. |
| Formation of Byproducts | 1. Di-Boc Formation: Over-reaction with the primary amine can lead to the formation of an N,N-di-Boc protected product.[1] 2. O-Boc Formation: The hydroxyl group can react with Boc₂O to form a tert-butyl carbonate. 3. Urea Formation: This can occur if there is degradation of the Boc anhydride, especially in the presence of a base.[1] | 1. Use a controlled amount of Boc₂O (1.0-1.2 equivalents) and add it portion-wise to the reaction mixture.[1] 2. Employ chemoselective reaction conditions. Using a protic solvent like methanol or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can favor N-protection.[3] Alternatively, performing the reaction in water can also enhance chemoselectivity for the amine.[4] 3. Ensure the Boc anhydride is of good quality and use a non-nucleophilic base like triethylamine (TEA) if a base is required. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired product and byproducts like the di-Boc or O-Boc species may have similar polarities, making separation by column chromatography challenging. 2. Presence of Unreacted Starting Material: Incomplete reaction leads to a mixture that is difficult to separate. | 1. Optimize the reaction to minimize byproduct formation. For purification, use a gradient elution in column chromatography, starting with a non-polar solvent system and gradually increasing the polarity. 2. Drive the reaction to completion by adjusting stoichiometry and reaction time. A basic or acidic wash during the workup can help remove unreacted amine or acidic byproducts, respectively. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions are the formation of the di-Boc protected amine (N,N-di-tert-butoxycarbonyl) and the O-Boc protected alcohol (tert-butyl (1-hydroxy-2,2-dimethylpropan-3-yl) carbonate).[1] The formation of urea derivatives is also a possibility if the Boc anhydride degrades.[1]
Q2: How can I selectively protect the amine group in the presence of the hydroxyl group?
A2: Chemoselective N-protection can be achieved by carefully choosing the reaction conditions. Using protic solvents like methanol or ethanol can enhance the rate of N-acylation over O-acylation.[3] Performing the reaction in water is another effective method for achieving high chemoselectivity for the amine group.[4] The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst has also been reported to provide excellent chemoselectivity for the N-Boc protection of amino alcohols, with no formation of oxazolidinone byproducts observed.[1]
Q3: My reaction is very slow. What can I do to speed it up?
A3: The steric hindrance from the 2,2-dimethyl groups can slow the reaction down.[2] To increase the reaction rate, you can:
-
Gently heat the reaction mixture to 40-50 °C.
-
Use a slight excess of di-tert-butyl dicarbonate (Boc₂O).
-
Ensure your starting material is fully dissolved.
-
If using a base, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, but be mindful that this can also increase the likelihood of side reactions.
Q4: What is the best workup procedure for this reaction?
A4: A typical workup procedure involves:
-
Quenching the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Removing the organic solvent under reduced pressure.
-
Extracting the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Washing the combined organic layers with a mild acid (e.g., 1M HCl) to remove any unreacted amine and a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts.
-
Washing with brine, drying the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrating under reduced pressure.[5]
Q5: How do I purify the final product?
A5: The crude product is typically purified by silica gel column chromatography. A gradient elution starting with a mixture of hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate is usually effective in separating the desired product from non-polar impurities and more polar byproducts.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection
This protocol is a general method that can be optimized for the synthesis of this compound.
Materials:
-
3-amino-2,2-dimethyl-1-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol)
-
Base (optional, e.g., Triethylamine (TEA))
Procedure:
-
Dissolve 3-amino-2,2-dimethyl-1-propanol (1.0 eq) in the chosen solvent.
-
If using a base, add triethylamine (1.1 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(Boc-amino)-2,2-dimethyl-1-propanol
Welcome to the technical support center for the synthesis of 3-(Boc-amino)-2,2-dimethyl-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this key building block.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the protection of the primary amine of 3-amino-2,2-dimethyl-1-propanol using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Q2: What are the most common side reactions observed during this synthesis?
Common side reactions include:
-
Di-Boc Protection: The formation of a product where two Boc groups are attached to the nitrogen atom. This is more likely with a large excess of (Boc)₂O and a strong base.
-
Urea Formation: This can occur, particularly with sterically hindered amines like 3-amino-2,2-dimethyl-1-propanol, and is promoted by strong bases and higher temperatures.
-
O-Boc Protection: Although less common for primary alcohols in the presence of a more nucleophilic amine, protection of the hydroxyl group can occur, especially if a catalyst like 4-(Dimethylamino)pyridine (DMAP) is used for an extended period.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of ethyl acetate and hexanes. The starting material (3-amino-2,2-dimethyl-1-propanol) is polar and will have a low Rf value, while the Boc-protected product is less polar and will have a higher Rf value. Staining with ninhydrin can be used to visualize the starting material (amine), which will appear as a colored spot.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive (Boc)₂O. | 1. Use fresh or properly stored (Boc)₂O. |
| 2. Insufficiently basic conditions. | 2. Ensure the base is added in the correct stoichiometry. Consider using a stronger base if necessary, but be mindful of potential side reactions. | |
| 3. Low reaction temperature. | 3. While the reaction is often run at room temperature, gentle heating (e.g., to 40°C) may be required for this sterically hindered amine. | |
| Formation of Multiple Products (observed on TLC/LC-MS) | 1. Di-Boc protection: Excess (Boc)₂O or a highly reactive base. | 1. Use a stoichiometric amount of (Boc)₂O (e.g., 1.05-1.1 equivalents). Add the (Boc)₂O solution dropwise to the reaction mixture. |
| 2. Urea formation: High reaction temperature or use of a very strong base. | 2. Maintain the reaction at room temperature or below. Consider using a milder base such as sodium bicarbonate. | |
| 3. O-Boc protection: Prolonged reaction time with a catalyst like DMAP. | 3. If using DMAP, use a catalytic amount and monitor the reaction closely to avoid extended reaction times. | |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and difficult to crystallize. | 1. After aqueous workup and drying, concentrate the solution under reduced pressure to obtain the crude product as an oil. Purify by column chromatography on silica gel. |
| 2. Emulsion formation during aqueous workup. | 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: General Synthesis using Triethylamine in Dichloromethane
This protocol is a standard method for the Boc protection of amines.
-
Dissolution: Dissolve 3-amino-2,2-dimethyl-1-propanol (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: To the stirred solution, add triethylamine (TEA) (1.2 eq).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain pure this compound.
Protocol 2: Synthesis using Sodium Bicarbonate in a Biphasic System
This method uses a milder base and can sometimes minimize side reactions.
-
Dissolution: Dissolve 3-amino-2,2-dimethyl-1-propanol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the stirred mixture.
-
Reaction: Stir the reaction vigorously at room temperature for 12-24 hours.
-
Work-up: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of this compound, based on literature for similar sterically hindered amino alcohols. Note: These are representative yields and may vary based on specific experimental conditions and scale.
| Base | Solvent | Temperature | (Boc)₂O (equivalents) | Typical Yield (%) | Reference |
| Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 1.1 | 85-95 | General procedure for Boc protection |
| Sodium Bicarbonate (NaHCO₃) | Dioxane/Water | Room Temperature | 1.1 | 80-90 | Milder conditions to reduce side reactions |
| Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temperature | 1.1 | 80-90 | Alternative aqueous base condition |
| N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room Temperature | 1.1 | 85-95 | Non-nucleophilic base for sensitive substrates |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the synthesis.
Troubleshooting incomplete Boc protection of 3-amino-2,2-dimethyl-1-propanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the tert-butoxycarbonyl (Boc) protection of 3-amino-2,2-dimethyl-1-propanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Boc protection of 3-amino-2,2-dimethyl-1-propanol is incomplete. What are the common causes?
An incomplete reaction can be attributed to several factors, often related to the substrate's structure and the reaction conditions.
-
Steric Hindrance: The neopentyl structure of 3-amino-2,2-dimethyl-1-propanol presents significant steric bulk around the primary amine, which can slow down the reaction with di-tert-butyl dicarbonate (Boc₂O).[1]
-
Inappropriate Base or Stoichiometry: While a base is not always required, it is often used to neutralize acidic byproducts and drive the reaction to completion.[2] An insufficient amount or a base that is too weak may not be effective. Common bases include triethylamine (TEA), sodium hydroxide (NaOH), and 4-dimethylaminopyridine (DMAP).[3]
-
Poor Solubility: The starting amino alcohol may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.[2]
-
Reagent Quality: Degradation of Boc₂O due to moisture can reduce its effectiveness. It is crucial to use a fresh or properly stored reagent.
-
Low Temperature: Standard room temperature conditions may be insufficient to overcome the activation energy for this sterically hindered amine.
Q2: I am observing multiple products by TLC/LC-MS analysis. What are these side products?
The formation of multiple products is a common issue, especially when optimizing the reaction.
-
N,N-di-Boc Formation: Over-reaction, particularly under forcing conditions or with a large excess of Boc₂O, can lead to the formation of the di-Boc protected amine.[2]
-
O-Boc Protection: The primary hydroxyl group can also react with Boc₂O to form a tert-butyl carbonate, especially if a strong base or a catalyst like DMAP is used for an extended period.[]
-
Urea Formation: In some cases, particularly with sterically hindered amines, side reactions can lead to the formation of urea derivatives.[]
Q3: How can I optimize the reaction to improve the yield of the desired mono-N-Boc product?
Several strategies can be employed to enhance the yield and selectivity of the reaction.
-
Adjust Stoichiometry: Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the starting amine while minimizing di-protection.[2]
-
Choice of Base: For sterically hindered amines, a stronger, non-nucleophilic base might be beneficial. Alternatively, using a catalytic amount of DMAP can significantly accelerate the reaction.[5]
-
Solvent System: A solvent system that ensures complete dissolution of the starting material is critical.[2] Mixtures of THF and water, or acetonitrile, are often effective.[3] For poorly soluble amines, using methanol can be advantageous.[]
-
Temperature Control: Gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome steric hindrance and drive the reaction to completion.[3][6]
-
Catalyst-Free Conditions: Performing the reaction in an alcoholic solvent like methanol or even under neat conditions (molten Boc₂O) can sometimes improve yields and avoid base-related side products.[7][8]
Q4: What is a reliable workup procedure for this Boc protection reaction?
A standard workup procedure is designed to remove excess reagents and byproducts.
-
Quench the Reaction: If necessary, add a small amount of water or a nucleophilic amine to quench any unreacted Boc₂O.[2]
-
Solvent Removal: Remove the bulk of the organic solvent under reduced pressure.[2]
-
Aqueous Wash: Dilute the residue with an organic solvent like ethyl acetate or dichloromethane and wash with a mild aqueous acid (e.g., 0.5 M HCl) to remove any unreacted amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.[9]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Data Presentation: Effect of Reaction Conditions
The following table summarizes how different reaction parameters can influence the outcome of the Boc protection of 3-amino-2,2-dimethyl-1-propanol. Yields are illustrative and will vary based on specific experimental execution.
| Condition ID | Boc₂O (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Expected Outcome |
| A | 1.1 | TEA (1.2) | DCM | 25 | 24 | Incomplete reaction, low to moderate yield. |
| B | 1.2 | NaOH (1.5) | THF/H₂O | 25 | 12 | Good yield, potential for O-Boc side product. |
| C | 1.1 | DMAP (0.1) | ACN | 25 | 6 | High yield, risk of di-Boc and O-Boc formation. |
| D | 1.5 | TEA (1.5) | DCM | 40 | 16 | Higher conversion, increased risk of side products. |
| E | 1.2 | None | Methanol | 40 | 8 | Good to high yield of mono-N-Boc product.[7] |
Experimental Protocols
Protocol 1: Standard Procedure with Triethylamine
-
Dissolution: Dissolve 3-amino-2,2-dimethyl-1-propanol (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.2-0.5 M.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC.
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Protocol 2: Optimized Procedure with Catalytic DMAP
-
Dissolution: Dissolve 3-amino-2,2-dimethyl-1-propanol (1.0 eq) in acetonitrile (ACN) (0.2-0.5 M).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) followed by 4-dimethylaminopyridine (DMAP) (0.05-0.1 eq).[5]
-
Reaction: Stir the mixture at room temperature for 4-8 hours. The reaction is often faster and should be monitored closely by TLC to avoid over-reaction.
-
Workup and Isolation: Follow the workup and isolation steps described in Protocol 1. The faster reaction time and catalytic nature of the base often lead to a cleaner product profile.
Visualizations
Caption: Reaction pathway for the Boc protection of 3-amino-2,2-dimethyl-1-propanol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Optimizing Coupling Reactions with 3-(Boc-amino)-2,2-dimethyl-1-propanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing coupling reactions with the sterically hindered alcohol, 3-(Boc-amino)-2,2-dimethyl-1-propanol.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields when coupling a carboxylic acid with this compound using standard methods like DCC/DMAP?
Low yields are common when coupling with this compound due to the significant steric hindrance from the two methyl groups on the adjacent carbon (a neopentyl-type alcohol). Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) are often inefficient in this scenario.[1][2][3] The bulky nature of the alcohol can physically obstruct the approach of the activated carboxylic acid, leading to slow reaction rates and incomplete conversion.
Q2: What are the most effective coupling methods for sterically hindered alcohols like this compound?
For sterically demanding esterifications, more potent methods are generally required. The most commonly successful are:
-
Yamaguchi Esterification: This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[4][5][6][7][8] It is particularly effective for the synthesis of highly functionalized esters and macrolactones.[7]
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate the alcohol for nucleophilic attack by the carboxylate.[9] It is known for proceeding with an inversion of configuration at the alcohol's stereocenter, though this is not relevant for the achiral this compound. For hindered alcohols, using a more acidic carboxylic acid, such as 4-nitrobenzoic acid, can improve yields.[9][10]
-
Uronium/Aminium or Phosphonium-Based Reagents: Reagents like HATU, HBTU, and PyBOP are highly efficient for forming amide bonds in peptide synthesis, especially with hindered amino acids, and can also be adapted for ester formation.[11][12] COMU has been shown to be effective for esterifying even tertiary alcohols when a strong base is used.[13][14]
Q3: What are common side reactions to be aware of?
-
N-acylurea formation: When using carbodiimide reagents like DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the alcohol.[3] This side reaction is more prevalent in slow reactions, which are common with sterically hindered substrates.
-
Rearrangement and Elimination: While less common under the milder conditions of Mitsunobu or Yamaguchi esterification, neopentyl systems can be prone to rearrangement and elimination under certain acidic or high-temperature conditions.[15]
-
Epimerization: If the carboxylic acid partner has a stereocenter at the alpha-position, there is a risk of epimerization, especially with prolonged reaction times or at elevated temperatures. The choice of coupling reagent and additives can mitigate this.[11]
Q4: Can I use a simple acid-catalyzed Fischer esterification?
Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst, is generally not effective for sterically hindered alcohols like this compound and is particularly unsuitable for tertiary alcohols.[3] The harsh acidic conditions can also lead to the removal of the Boc protecting group.
Troubleshooting Guide
Problem 1: Low or No Product Formation
Initial Assessment:
-
Confirm Reagent Quality: Ensure all reagents, especially the coupling agent and solvent, are anhydrous and of high purity.
-
Check Stoichiometry: For hindered couplings, it is often beneficial to use a slight excess of the carboxylic acid and coupling reagent.
Caption: Troubleshooting workflow for low or no product formation.
Troubleshooting Steps:
-
If using DCC/EDC: This is likely the root cause. Switch to a more powerful coupling method like Yamaguchi Esterification or the Mitsunobu Reaction. If you must use a carbodiimide, consider using a more reactive uronium/aminium salt like HATU or HBTU.
-
If using Yamaguchi Esterification:
-
Ensure that a stoichiometric amount of DMAP is used, as it is a reactant in the catalytic cycle, not just a catalyst.
-
Confirm that the mixed anhydride is properly formed before adding the alcohol.
-
Strictly anhydrous conditions are crucial for success.
-
-
If using Mitsunobu Reaction:
-
For sluggish reactions with hindered alcohols, using a more acidic pronucleophile (e.g., 4-nitrobenzoic acid) can significantly improve the yield.[9][10]
-
Consider using sonication, which has been shown to dramatically accelerate Mitsunobu reactions with neopentyl alcohols.[15]
-
Ensure the correct order of addition of reagents as specified in the protocol.
-
Problem 2: Formation of Significant Byproducts
Initial Assessment:
-
Analyze Byproducts: Use techniques like LC-MS to identify the major byproducts. This can provide clues to the problematic reaction pathway.
Caption: Troubleshooting workflow for byproduct formation.
Troubleshooting Steps:
-
If N-acylurea is the byproduct (with DCC/EDC):
-
The addition of DMAP in stoichiometric amounts (Steglich esterification) can accelerate the desired ester formation, outcompeting the N-acylurea rearrangement.[3]
-
However, the most reliable solution is to switch to a different coupling method (Yamaguchi or Mitsunobu).
-
-
If unreacted starting material is the main issue:
-
This indicates a slow reaction. Extend the reaction time and/or moderately increase the temperature (e.g., to 40°C), while monitoring for byproduct formation.
-
As mentioned previously, switching to a more potent coupling reagent is highly recommended.
-
Data Presentation: Comparison of Coupling Methods
The following table summarizes typical reaction conditions and reported yields for different esterification methods with sterically hindered alcohols. Note that yields are highly substrate-dependent.
| Coupling Method | Coupling Reagent(s) | Base/Additive(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference(s) |
| Carbodiimide | DCC or EDC | DMAP (catalytic) | DCM | RT | 24-72 | Low to Moderate | [1],[2],[3] |
| Steglich Esterification | DCC | DMAP (stoichiometric) | DCM | RT | 3-12 | Moderate to Good | [3] |
| Uronium-based | TBTU, TATU, COMU | DIPEA, DBU, MTBD | DMF | RT | 1-16 | Good to Excellent | [13],[14] |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD | (Carboxylic Acid) | THF | 0 to RT | 2-24 | Good to Excellent | [10],[9],[15] |
| Mitsunobu (hindered) | PPh₃, DIAD/DEAD | 4-Nitrobenzoic Acid | THF | 0 to RT | 2-24 | >75% | [10],[9] |
| Mitsunobu (sonication) | PPh₃, DIAD | (Carboxylic Acid) | THF | RT | 0.25 | ~75% | [15] |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride | Et₃N or DIPEA, DMAP | Toluene/THF | RT | 1-6 | Good to Excellent | [4],[5],[6] |
Experimental Protocols
Protocol 1: Yamaguchi Esterification
This protocol is highly effective for coupling carboxylic acids with sterically hindered alcohols.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.2 eq)
-
2,4,6-Trichlorobenzoyl chloride (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (1.2 eq)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous THF or toluene.
-
Add Et₃N or DIPEA (1.2 eq) and stir for 10 minutes at room temperature.
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture for 1-2 hours at room temperature to form the mixed anhydride.
-
In a separate flask, dissolve this compound (1.2 eq) and DMAP (1.2 eq) in anhydrous toluene.
-
Add the solution of the alcohol and DMAP to the mixed anhydride solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Mitsunobu Reaction
This protocol is useful for achieving high yields, especially when other methods fail. Using a more acidic carboxylic acid can be beneficial.
Materials:
-
Carboxylic Acid (1.2 eq)
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the this compound (1.0 eq), carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification can be achieved by silica gel column chromatography. In some cases, precipitation of the byproducts from a non-polar solvent (e.g., diethyl ether/hexanes) can simplify purification.
Protocol 3: Uronium-Salt Mediated Coupling (using HATU)
This method, adapted from peptide synthesis, is very efficient for challenging couplings.
Materials:
-
Carboxylic Acid (1.1 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.2 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yamaguchi Esterification [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Boc-Protected Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of excess di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted di-tert-butyl dicarbonate from my reaction mixture?
A1: Residual di-tert-butyl dicarbonate can interfere with subsequent synthetic steps. For instance, during a subsequent deprotection step, it can react with the newly liberated amine, thereby reducing the yield of your target molecule.[1] Its presence can also complicate analytical characterization, such as by ¹H NMR spectroscopy, making an accurate assessment of product purity difficult.[1]
Q2: What are the typical byproducts of a Boc-protection reaction?
A2: The primary byproducts are tert-butanol and carbon dioxide, which form from the decomposition of the t-butyl carbonate leaving group.[1][2] If the reaction is quenched with water or an aqueous base, tert-butanol will be present.[1] Under elevated temperatures, isobutene may also be formed from the decomposition of Boc-anhydride.[1][3]
Q3: How can I detect the presence of residual di-tert-butyl dicarbonate in my sample?
A3: The presence of unreacted Boc-anhydride can be detected by Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR (in CDCl₃), the tert-butyl group of Boc-anhydride typically shows a sharp singlet around 1.4-1.5 ppm.[1] In ¹³C NMR, the carbonyl carbon of the anhydride can be observed around 150 ppm.[1] While Thin Layer Chromatography (TLC) can be used, Boc-anhydride may not be UV active and might require staining with potassium permanganate for visualization; it does not stain with ninhydrin.[1][2]
Q4: Is it possible to remove di-tert-butyl dicarbonate and tert-butanol by evaporation?
A4: Yes, both di-tert-butyl dicarbonate and tert-butanol are volatile and can often be removed by rotary evaporation or under high vacuum.[2] Boc-anhydride has a boiling point of 56-57 °C at 0.5 mmHg.[1][4] This method is particularly effective for non-volatile products.[2] Leaving the reaction mixture on a rotovap or under high vacuum for an extended period can effectively remove these volatile impurities.[2][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Product is an oil and will not solidify. | Residual solvents or impurities are present. | - Ensure complete removal of all solvents under high vacuum, possibly with gentle heating (40-50°C).- Attempt trituration by vigorously stirring the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether).- If a small amount of solid product is available, use it as a seed crystal to induce crystallization.[6] |
| Product is lost during extractive workup. | The Boc-protected product has some water solubility. | - Use a less polar extraction solvent, such as dichloromethane (DCM) instead of ethyl acetate.- To recover any dissolved product, back-extract the aqueous layers with the organic solvent.[1] |
| Difficulty separating the product from Boc-anhydride by column chromatography. | The product and Boc-anhydride have similar polarities. | - Optimize the solvent system for flash chromatography by using a less polar eluent. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing polarity can improve separation.- Consider alternative purification methods such as sublimation or using a scavenger resin.[1] |
| The reaction mixture turns cloudy or forms a precipitate after adding a quenching agent. | The quenched byproduct (e.g., Boc-imidazole) may have low solubility in the reaction solvent. | - Add a co-solvent in which the byproduct is more soluble to redissolve the precipitate.- Often, the precipitate will be removed during the subsequent aqueous extraction, so you can proceed with the workup.[1] |
| Low yield after purification. | - The product may be unstable under the workup conditions.- The product may have co-eluted with byproducts during chromatography. | - Use milder workup conditions. For acid-sensitive products, avoid acidic washes. For base-sensitive products, use neutral washes.[1] |
Comparison of Removal Methods
| Method | Typical Time | Scale | Advantages | Disadvantages |
| Quenching | 15-30 minutes (plus workup) | Lab scale | - Fast and efficient.- Readily available quenching agents.[1] | - Requires an additional reagent.- The quenching agent or its byproduct may need to be removed.[1] |
| Extractive Workup | 30-60 minutes | Lab to pilot scale | - Simple and uses common lab reagents.- Avoids the use of additional organic reagents.[1] | - May require multiple washes for complete removal.- Can lead to product loss if the product is water-soluble.[1] |
| Sublimation | 24-72 hours | Lab scale | - Effective for removing volatile impurities from non-volatile products.- No additional reagents required.[1] | - Time-consuming.- Requires high vacuum.[1] |
| Scavenger Resins | 2-4 hours | Lab scale | - Simple filtration-based purification.- High selectivity for the target impurity. | - Resins can be expensive.- May require optimization of reaction time and resin amount. |
| Flash Chromatography | 30-60 minutes | Milligrams to kilograms | - Rapid purification.- Scalable.[7] | - Lower resolution compared to HPLC.- May not be suitable for separating compounds with very similar polarities.[7] |
| Crystallization | Variable | Lab to industrial scale | - Can provide very high purity.- Highly scalable and economical.[7] | - Product must be crystalline.- May require significant optimization. |
Experimental Protocols
Protocol 1: Extractive Work-up
-
Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer vigorously with a saturated aqueous solution of sodium bicarbonate (2-3 times).[1] This hydrolyzes and removes the excess Boc-anhydride.[2]
-
To remove unreacted starting amine, wash the organic layer with a mild aqueous acid (e.g., 1M HCl).[6]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[1]
Protocol 2: Quenching with Imidazole
-
After the reaction is complete, add imidazole (1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[2]
-
Stir the mixture at room temperature for 1-2 hours.[2]
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Wash the organic layer with dilute aqueous HCl (e.g., 0.5M HCl) to remove the Boc-imidazole adduct and any excess imidazole.[2]
-
Wash the organic layer with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]
Protocol 3: Removal by Flash Column Chromatography
-
Concentrate the crude reaction mixture under reduced pressure.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).[2]
-
Load the adsorbed product onto the column.[2]
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) to separate the product from less polar impurities like Boc-anhydride and more polar byproducts.
Protocol 4: Purification using a Scavenger Resin
-
To the completed reaction mixture, add a tris(2-aminoethyl)amine-based scavenger resin.
-
Agitate the resulting slurry at room temperature for 2-4 hours.[1]
-
Filter the mixture to remove the resin.[1]
-
Wash the resin with the reaction solvent.[1]
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[1]
Workflow for Selecting a Purification Method
Caption: Decision tree for selecting a purification method.
References
Stability of 3-(Boc-amino)-2,2-dimethyl-1-propanol under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-(Boc-amino)-2,2-dimethyl-1-propanol under various experimental conditions. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Boc protecting group on this compound?
A1: The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under neutral and basic conditions, making it a robust choice for amine protection during multi-step synthesis.[] However, it is designed to be readily cleaved under acidic conditions.[][2] Therefore, this compound is expected to be stable during reactions and workups involving bases but will undergo deprotection in the presence of strong acids.
Q2: Under what specific pH conditions is this compound expected to be stable or unstable?
Q3: What are the primary products of degradation under acidic conditions?
A3: Under acidic conditions, the Boc group is cleaved, resulting in the formation of 3-amino-2,2-dimethyl-1-propanol, carbon dioxide, and a tert-butyl cation.[5] The tert-butyl cation is highly reactive and can subsequently form isobutylene gas or tert-butanol.
Q4: Can the hydroxyl group in this compound interfere with the stability of the Boc group?
A4: The presence of a hydroxyl group is generally compatible with the Boc protecting group under standard conditions. In fact, amino alcohols are often Boc-protected on the amine without issue.[3] Under strongly acidic deprotection conditions, there is a small theoretical risk of side reactions, but typically, the Boc group is selectively removed without affecting the alcohol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Incomplete Boc Deprotection | 1. Insufficient acid strength or concentration. 2. Inadequate reaction time or temperature. 3. Steric hindrance around the Boc group. | 1. Increase the concentration of the acid (e.g., use 50% TFA in DCM instead of 20%).[5] 2. Consider switching to a stronger acid system, such as 4M HCl in dioxane. 3. Increase the reaction time and monitor progress by TLC or LC-MS. 4. A slight increase in temperature may be beneficial, but should be done cautiously to avoid side reactions. |
| Formation of Unexpected Byproducts | 1. The reactive tert-butyl cation generated during deprotection may alkylate the starting material or the deprotected product. 2. If using TFA, the deprotected amine may be trifluoroacetylated. | 1. Add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or anisole. 2. To avoid trifluoroacetylation, consider using HCl in an organic solvent instead of TFA. Ensure thorough removal of TFA during workup by co-evaporation with a non-polar solvent like toluene. |
| Compound Degradation During Workup | 1. The deprotected amine may be unstable to the workup conditions. 2. Residual acid may cause degradation during concentration. | 1. After deprotection, neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate) during the aqueous workup. 2. Ensure all acidic reagents are thoroughly removed before concentrating the final product. |
| Difficulty Monitoring Reaction by TLC | 1. The starting material and product have very similar Rf values. 2. The deprotected amine (as a salt) may streak on the TLC plate. | 1. Use a different solvent system for TLC to improve separation. 2. Add a small amount of base (e.g., triethylamine) to the TLC mobile phase to improve the spot shape of the amine. 3. Use an alternative monitoring technique such as LC-MS. |
Data Presentation
Table 1: Qualitative Stability of the Boc Group under Various pH Conditions
| Condition | Temperature | Stability | Reference |
| pH < 1 | 100°C | Labile | [3][4] |
| pH = 1 | Room Temperature | Labile | [3][4] |
| pH = 4 | Room Temperature | Stable | [3][4] |
| pH = 9 | Room Temperature | Stable | [3][4] |
| pH = 12 | Room Temperature | Stable | [3][4] |
| pH > 12 | 100°C | Labile | [3][4] |
Table 2: Common Reagents for Boc Deprotection
| Reagent | Solvent | Typical Reaction Time | Notes |
| 20-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 min - 4 hours | Most common method. Scavengers are recommended for sensitive substrates. |
| 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | 1 - 4 hours | Often results in the precipitation of the hydrochloride salt. |
| HCl (gas) | Ethyl Acetate or Methanol | Variable | Useful for substrates sensitive to TFA. Requires anhydrous conditions. |
Experimental Protocols
Protocol 1: General Procedure for Assessing pH Stability
This protocol provides a framework for determining the stability of this compound at different pH values.
-
Buffer Preparation: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final desired concentration. Ensure the amount of organic solvent is minimal to not significantly alter the aqueous buffer.
-
Time Points: Incubate the solutions at a controlled temperature (e.g., room temperature or 40°C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately quench any degradation by neutralizing the aliquot if necessary. Analyze the samples by a suitable quantitative method, such as HPLC or LC-MS, to determine the remaining concentration of this compound.
-
Data Evaluation: Plot the concentration of the compound against time for each pH value to determine the degradation kinetics.
Protocol 2: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve this compound in dichloromethane (DCM).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a 50% TFA/DCM mixture).
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with toluene to further remove residual TFA.
-
Purification: The resulting amine salt can be used directly or neutralized with a base and purified by extraction or chromatography.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Experimental workflow for pH stability testing.
Caption: Troubleshooting decision tree for Boc deprotection.
References
Preventing isocyanate formation during Boc protection
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isocyanate formation and other side reactions during the tert-butoxycarbonyl (Boc) protection of amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isocyanate formation during Boc protection?
A1: Isocyanate formation is a common side reaction during Boc protection, particularly when using 4-dimethylaminopyridine (DMAP) as a catalyst, especially at low temperatures. The mechanism involves the formation of a reactive acylpyridinium intermediate from the reaction of DMAP with di-tert-butyl dicarbonate (Boc₂O). This intermediate can then react with the amine to form the desired Boc-protected amine or undergo a side reaction to produce an isocyanate.
Q2: What are the consequences of isocyanate formation?
A2: The generated isocyanate is a reactive intermediate that can lead to the formation of undesired byproducts. A common consequence is the reaction of the isocyanate with the starting amine to form a urea derivative, which can complicate purification and reduce the yield of the desired N-Boc protected product.[1]
Q3: How can I detect the formation of isocyanate or urea byproducts?
A3: The formation of these byproducts can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The urea byproduct will have a mass corresponding to the starting amine plus the isocyanate (which has the same mass as the amine minus a proton, plus a carbonyl group).
Q4: Are there methods to avoid isocyanate formation altogether?
A4: Yes, several effective methods can minimize or eliminate isocyanate formation. These include performing the reaction without a catalyst in an aqueous system or using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst.[1][2][3] These methods have been reported to provide excellent yields of the desired N-Boc product without the formation of isocyanate or urea byproducts.[1][2][3]
Troubleshooting Guide: Isocyanate and Urea Formation
If you are observing the formation of isocyanate or urea byproducts in your Boc protection reaction, consider the following troubleshooting steps:
Problem: Formation of byproducts with masses corresponding to isocyanate or urea derivatives.
| Possible Cause | Suggested Solution |
| Use of DMAP catalyst, especially at low temperatures. | 1. Avoid DMAP: For many primary and secondary amines, DMAP is not necessary for the reaction to proceed efficiently. |
| 2. Change Reaction Temperature: If DMAP is required, running the reaction at room temperature or slightly elevated temperatures may disfavor isocyanate formation compared to low temperatures. | |
| Reaction Solvent | 1. Switch to an Aqueous System: Performing the reaction in a water-acetone mixture has been shown to be highly effective and prevents the formation of isocyanate and urea byproducts.[2] |
| 2. Use HFIP: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) can be used as both a solvent and a catalyst, providing high yields of the N-Boc product without isocyanate formation.[1][3] | |
| Sterically Hindered Amine | For sterically hindered amines that may react slowly, consider using a stronger non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent, but be aware that this may also promote side reactions. The alternative solvent systems (water or HFIP) are generally preferred. |
Data Presentation: Comparison of Boc Protection Methods
Table 1: Yield of N-Boc Protected Amines under Different Reaction Conditions
| Method | Catalyst/Solvent | Typical Yield (%) | Isocyanate/Urea Formation | Reference |
| Standard Method | DMAP (cat.), CH₂Cl₂ or THF | Variable, can be high | Often observed, especially at low temperatures | General Knowledge |
| Aqueous Method | Water/Acetone (catalyst-free) | 90-98 | Not observed | [2][4] |
| HFIP Method | HFIP (solvent and catalyst) | up to 99 | Not observed | [1][3] |
Experimental Protocols
Protocol 1: Standard Boc Protection with DMAP (for reference)
-
Dissolve the amine (1.0 equiv.) and triethylamine (1.2 equiv.) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.
-
Add a catalytic amount of DMAP (0.05-0.1 equiv.).
-
Cool the solution to 0 °C.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Catalyst-Free Boc Protection in Water
This method is reported to be efficient and environmentally friendly, avoiding the use of catalysts and organic solvents.[2]
-
In a round-bottom flask, add the amine (1 mmol), distilled water (9.5 mL), and acetone (0.5 mL).
-
Stir the mixture at room temperature for a few minutes until the amine is dissolved or well-suspended.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 10-20 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, add dichloromethane (DCM) (10 mL) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
Protocol 3: Boc Protection using HFIP
This protocol utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst, reportedly leading to high yields and no isocyanate formation.[1][3]
-
Dissolve the amine (1.0 equiv.) in HFIP (0.2-0.5 M).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid, often complete within 5 to 30 minutes, and may be accompanied by effervescence.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the HFIP under reduced pressure. HFIP can be recovered by distillation for reuse.
-
The resulting crude product is often of high purity and may not require further purification. If necessary, purify by column chromatography.
Visualizations
General Workflow for Boc Protection
Caption: General experimental workflow for Boc protection of an amine.
DMAP-Catalyzed Isocyanate Formation Pathway
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
Column chromatography conditions for 3-(Boc-amino)-2,2-dimethyl-1-propanol
This guide provides detailed protocols and troubleshooting advice for the column chromatography purification of 3-(Boc-amino)-2,2-dimethyl-1-propanol.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for purifying this compound by column chromatography?
A1: The standard method for purifying N-Boc protected amino alcohols is flash chromatography using silica gel as the stationary phase.[1] The process involves dissolving the crude compound, loading it onto a silica column, and eluting with a solvent system of appropriate polarity to separate the desired product from impurities.
Q2: How do I determine the right solvent system (mobile phase)?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC). A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The ratio is adjusted until the desired compound has an Rf value of approximately 0.2-0.4 for optimal separation.[2]
Q3: My compound is a solid/oil. How should I load it onto the column?
A3: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve the sample in a minimal amount of the initial, low-polarity eluent or another volatile solvent like dichloromethane (DCM).[3] Carefully pipette this solution directly onto the top of the silica bed.[3]
-
Dry Loading: This method is preferred if your compound has poor solubility in the eluent.[3] Dissolve your crude product in a suitable solvent, add a small amount of silica gel (typically 10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[3] This powder is then carefully added to the top of the column.[3]
Q4: Is this compound stable on silica gel?
A4: While many Boc-protected compounds are stable, silica gel is slightly acidic and can potentially cause degradation or streaking of sensitive compounds.[2] It is good practice to check for stability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots have appeared. A 2D TLC can also be used to assess stability.[2]
Experimental Protocol: Flash Chromatography
This protocol outlines a general procedure for the purification of this compound.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate.
-
Prepare a sufficient volume for the entire purification process.
2. Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel, either as a dry powder or as a slurry in the initial, least polar mobile phase.
-
Ensure the silica bed is compact and level.
3. Sample Loading:
-
For Wet Loading: Dissolve the crude product in the minimum required volume of a solvent such as dichloromethane or the initial mobile phase.[1] Carefully apply the solution to the top of the silica bed.[1]
-
For Dry Loading: Adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column.
4. Elution:
-
Begin elution with the initial, lower polarity mobile phase.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent. For instance, you might start with 10% ethyl acetate in hexane and slowly increase to 30% or more.
-
Collect fractions of a consistent volume.
5. Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Guide
This section addresses common issues encountered during the purification of polar, Boc-protected compounds.
| Problem | Possible Cause | Solution |
| Compound does not elute from the column. | The mobile phase is not polar enough. The compound is very strongly adsorbed to the silica. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If necessary, a more polar solvent like methanol can be added to the eluent in small percentages (e.g., 1-5%). A stock solution of 10% ammonium hydroxide in methanol can be used for very polar compounds.[2] |
| Poor separation between the product and impurities. | The chosen solvent system has insufficient selectivity. The column was overloaded with the crude material. | Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your compound and the impurities. Try different solvent combinations. Reduce the amount of material loaded onto the column. |
| Significant peak tailing or streaking. | The compound is interacting with the acidic silanol groups on the silica surface.[4] | Add a small amount of a modifier to the mobile phase. For a compound with a basic nitrogen (even when Boc-protected), adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape.[4] |
| The compound appears to have decomposed on the column. | The compound is unstable on silica gel. | Confirm instability using a 2D TLC test.[2] If it is unstable, consider using a different stationary phase like neutral alumina or Florisil.[2] Alternatively, deactivating the silica gel may be an option.[2] |
| Product elutes too quickly (in the solvent front). | The initial mobile phase is too polar. | Start with a much less polar solvent system. Ensure your target compound has an Rf of ~0.2-0.4 in the initial eluent.[2] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common column chromatography problems.
Caption: A flowchart for troubleshooting column chromatography.
References
Validation & Comparative
Navigating Steric Hindrance: A Comparative Guide to Alternatives for 3-(Boc-amino)-2,2-dimethyl-1-propanol in Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, chiral amino alcohols serve as indispensable building blocks. Among these, 3-(Boc-amino)-2,2-dimethyl-1-propanol is a valuable synthon, prized for its sterically hindered neopentyl backbone which can impart specific conformational constraints and metabolic stability to target molecules. However, this very steric bulk can also present synthetic challenges, leading researchers to seek alternatives. This guide provides a comparative analysis of viable alternatives to this compound, offering experimental data, detailed protocols, and a discussion of how structural differences, particularly steric hindrance, influence reaction outcomes.
The primary alternatives to this compound can be categorized based on the amino acid from which they are derived and the nature of the amine-protecting group. Structurally similar alternatives include Boc-protected amino alcohols derived from other aliphatic amino acids such as valine, leucine, and tert-leucine. These alternatives offer varying degrees of steric bulk, allowing for a systematic evaluation of its impact on synthetic efficiency. Additionally, alternatives with different protecting groups, such as Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc), offer different deprotection strategies, which can be crucial for the synthesis of complex molecules with multiple functional groups.
Performance in Amide Coupling Reactions
Amide bond formation is one of the most common applications for amino alcohols. In this context, the amino alcohol is typically coupled with a carboxylic acid to form an amide, which can be a key intermediate in the synthesis of peptides or other complex molecules. The steric hindrance of the amino alcohol can significantly impact the yield and reaction rate of this transformation.
While direct head-to-head comparative studies are scarce, data from various sources can be compiled to assess the performance of different Boc-protected amino alcohols in amide coupling reactions. The following table summarizes representative yields for the coupling of various Boc-amino alcohols with carboxylic acids.
| Boc-Amino Alcohol | Carboxylic Acid | Coupling Reagent | Yield (%) | Reference |
| This compound | Generic Carboxylic Acid | Not Specified | Assumed Moderate | General Knowledge |
| (S)-2-(Boc-amino)-3-methyl-1-butanol (from Valine) | Generic Carboxylic Acid | Not Specified | Generally High | Inferred from high yields in related reactions |
| (S)-2-(Boc-amino)-4-methyl-1-pentanol (from Leucine) | Generic Carboxylic Acid | Not Specified | Generally High | Inferred from high yields in related reactions |
| (S)-2-(Boc-amino)-3,3-dimethyl-1-butanol (from tert-Leucine) | Generic Carboxylic Acid | Not Specified | Moderate to High | Inferred from studies on sterically hindered peptides[1] |
Generally, as steric hindrance increases around the hydroxyl group, the rate of acylation may decrease, potentially requiring more forcing reaction conditions or leading to lower yields. The neopentyl structure of this compound presents significant steric bulk, which may necessitate the use of highly reactive acylating agents or coupling reagents.
Experimental Protocol: General Procedure for Amide Coupling
The following is a representative protocol for the coupling of a Boc-protected amino alcohol with a carboxylic acid using a carbodiimide coupling agent.
Materials:
-
Boc-amino alcohol (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the Boc-amino alcohol, carboxylic acid, and DMAP in DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the DCC to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance in Oxazoline Synthesis
Oxazolines are important heterocyclic compounds with applications in asymmetric synthesis and as protecting groups for carboxylic acids. They are commonly synthesized via the cyclization of β-amino alcohols. The steric hindrance of the amino alcohol can influence the ease of cyclization and the overall yield of the oxazoline.
The following table presents a comparison of yields for the synthesis of oxazolines from various N-protected amino alcohols.
| N-Protected Amino Alcohol | Cyclization Reagent | Yield (%) | Reference |
| This compound | Not Specified | Assumed Moderate | General Knowledge |
| (S)-N-Boc-serinol acetonide | DMP, PTSA | High | |
| (S)-N-Boc-threoninal acetonide | Not Specified | High | [2] |
| Generic β-amino alcohols | Triflic Acid | High | General method for oxazoline synthesis |
The synthesis of oxazolines from highly hindered amino alcohols like this compound may require specific and potent dehydrating agents to facilitate the intramolecular cyclization.
Experimental Protocol: Synthesis of Oxazolines via Dehydrative Cyclization
This protocol describes a general method for the synthesis of 2-oxazolines from N-acyl-β-amino alcohols.
Materials:
-
N-acyl-β-amino alcohol (1.0 eq)
-
Triflic acid (TfOH) (catalytic amount)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the N-acyl-β-amino alcohol in DCM in a round-bottom flask.
-
Add a catalytic amount of TfOH to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude oxazoline.
-
Purify the product by flash column chromatography if necessary.
Comparison of Amine Protecting Groups: Boc vs. Fmoc vs. Cbz
The choice of the amine protecting group is a critical consideration in multi-step synthesis. Boc, Fmoc, and Cbz are among the most common protecting groups, each with its own advantages and disadvantages.
| Protecting Group | Full Name | Deprotection Conditions | Advantages | Disadvantages |
| Boc | tert-Butoxycarbonyl | Strong acid (e.g., TFA, HCl)[3] | Stable to a wide range of nucleophiles and bases. | Requires harsh acidic conditions for removal, which may not be compatible with acid-sensitive functional groups.[] |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Mild base (e.g., piperidine)[5] | Cleaved under mild basic conditions, making it orthogonal to acid-labile protecting groups.[] | The fluorenyl group can be bulky and may sometimes cause aggregation in peptide synthesis. |
| Cbz | Carboxybenzyl | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. | Hydrogenolysis conditions may not be compatible with other reducible functional groups (e.g., alkenes, alkynes). |
The choice between Boc, Fmoc, and Cbz will depend on the overall synthetic strategy and the presence of other functional groups in the molecule. For syntheses requiring orthogonal protection schemes, having access to amino alcohols with different protecting groups is highly advantageous.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate common synthetic workflows where amino alcohols are employed as key building blocks.
Caption: Workflow for Amide Bond Formation.
Caption: General Workflow for Oxazoline Synthesis.
Conclusion
The selection of an appropriate chiral amino alcohol building block is a critical decision in the design of a synthetic route. While this compound offers the benefits of a sterically hindered neopentyl group, its reactivity can be attenuated. Alternatives derived from other amino acids such as valine, leucine, and tert-leucine provide a tunable level of steric bulk, allowing for optimization of reaction yields and rates. Furthermore, the availability of these amino alcohols with different protecting groups like Fmoc and Cbz expands the synthetic toolbox, enabling more complex and efficient synthetic strategies. The experimental data, while not from a single comparative source, suggests that less hindered amino alcohols generally lead to higher yields in common transformations like amide coupling. Ultimately, the choice of the optimal building block will be a balance between the desired structural features of the final product and the synthetic accessibility of the intermediates.
References
- 1. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
Comparison of Boc versus other amine protecting groups for 3-amino-2,2-dimethyl-1-propanol
A Comparative Guide to Amine Protecting Groups for 3-amino-2,2-dimethyl-1-propanol
In the synthesis of complex organic molecules and pharmaceuticals, the selective protection of functional groups is a cornerstone of strategy and execution. The amine group, being nucleophilic and basic, often requires protection to prevent unwanted side reactions. This guide provides an objective comparison of the tert-Butoxycarbonyl (Boc) group with other common amine protecting groups for the sterically hindered primary amine of 3-amino-2,2-dimethyl-1-propanol.
The choice of a protecting group is critical and depends on the overall synthetic route, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its removal.[1] For a molecule like 3-amino-2,2-dimethyl-1-propanol, which also contains a primary alcohol, the chosen protecting group strategy must allow for selective reactions at either the amine or the alcohol functionality. This comparison focuses on the widely used Boc, Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
At a Glance: Key Characteristics of Common Amine Protecting Groups
The fundamental difference between Boc, Cbz, and Fmoc lies in their deprotection conditions, which enables their use in orthogonal synthetic strategies.[1][2] Orthogonality allows for the selective removal of one protecting group in the presence of others.[2][3]
-
tert-Butoxycarbonyl (Boc): This is arguably the most common protecting group for amines in non-peptide chemistry.[4] It is stable under a wide variety of conditions but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5]
-
Carboxybenzyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but is typically removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).[1][6] This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is known for its lability under basic conditions, commonly cleaved with a solution of piperidine in an organic solvent like DMF.[1][6] It is stable to acidic conditions and hydrogenolysis.
Comparative Data of Protecting Groups
The selection of an appropriate protecting group is dictated by the stability of other functional groups within the molecule and the planned subsequent reaction steps.[1] The following table summarizes the key characteristics and reaction conditions for the Boc, Cbz, and Fmoc groups in the context of protecting 3-amino-2,2-dimethyl-1-propanol.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O)[7] | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu |
| Protection Conditions | Base (e.g., NaOH, TEA, DMAP) in a solvent like THF, DCM, or water.[5][7] Typically proceeds at room temperature with high yield.[4] | Base (e.g., NaHCO₃, TEA) in a biphasic system (e.g., Dioxane/Water) or organic solvent, often at 0°C to room temperature. | Base (e.g., NaHCO₃) in a biphasic system (e.g., Dioxane/Water) at room temperature. |
| Deprotection Method | Strong acid (e.g., TFA in DCM, or HCl in an organic solvent).[4][8] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[1][4] | Base (e.g., 20% piperidine in DMF).[1][6] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[9] | Stable to acidic and basic conditions. | Stable to acidic conditions and catalytic hydrogenation.[10] |
| Advantages | High yields for protection, very stable, widely used, and well-documented.[4] The resulting carbamate is often highly crystalline. | Orthogonal to Boc and Fmoc. Removal conditions are mild and neutral. | Orthogonal to Boc and Cbz. Deprotection is fast and occurs under mild basic conditions. |
| Disadvantages | Requires strong acid for removal, which may not be compatible with other acid-sensitive functional groups.[11] The tert-butyl cation formed during deprotection can cause side reactions.[11][12] | Not suitable for molecules containing other reducible groups (e.g., alkynes, alkenes, some aromatic systems). The catalyst can sometimes be poisoned. | Not stable to basic conditions. The dibenzofulvene byproduct must be thoroughly removed. |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a primary amine like 3-amino-2,2-dimethyl-1-propanol. Note that reaction optimization (solvent, temperature, time) may be necessary for specific substrates.
Protocol 1: N-Boc Protection of 3-amino-2,2-dimethyl-1-propanol
Objective: To introduce the Boc protecting group onto the primary amine.
Materials:
-
3-amino-2,2-dimethyl-1-propanol (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[7]
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH) (1.1 equiv)[7]
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Water)[5]
-
1 M HCl, Saturated aqueous NaHCO₃, Brine[7]
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve 3-amino-2,2-dimethyl-1-propanol in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Add the base (e.g., TEA) to the solution.[7]
-
Add Boc₂O to the stirred solution in one portion.[5]
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.[5][7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.[5]
Protocol 2: N-Boc Deprotection
Objective: To remove the Boc protecting group to liberate the free amine.
Materials:
-
N-Boc-3-amino-2,2-dimethyl-1-propanol (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[4]
-
Dichloromethane (DCM)[4]
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add an excess of TFA (e.g., 25% v/v solution in DCM) or a solution of HCl in an organic solvent.[4]
-
Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the solvent and excess acid are removed under reduced pressure to isolate the amine salt.[4]
-
An aqueous basic workup can be performed to obtain the neutral amine.
Protocol 3: N-Cbz Protection of a Primary Amine
Objective: To introduce the Cbz protecting group.
Materials:
-
Primary Amine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Dioxane and Water
Procedure:
-
Dissolve the amine in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify as needed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Comparative Spectroscopic Analysis of 3-(Boc-amino)-2,2-dimethyl-1-propanol and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 3-(Boc-amino)-2,2-dimethyl-1-propanol and its key derivatives. This guide provides a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols.
This technical guide offers an objective comparison of the spectroscopic data for 3-(tert-butoxycarbonyl-amino)-2,2-dimethyl-1-propanol, a valuable building block in organic synthesis, and its common derivatives: 3-amino-2,2-dimethyl-1-propanol and 3-(dimethylamino)-2,2-dimethyl-1-propanol. Understanding the distinct spectral features of these compounds is crucial for reaction monitoring, quality control, and structural confirmation in synthetic and medicinal chemistry.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its amino and dimethylamino derivatives. This side-by-side comparison highlights the impact of the Boc protecting group and N-alkylation on the spectral properties of the parent molecule.
¹H NMR Data (in CDCl₃, chemical shifts in ppm)
| Compound Name | -C(CH₃)₂ | -CH₂-N | -CH₂-O | Boc -C(CH₃)₃ | -NH / -N(CH₃)₂ | -OH |
| This compound | 0.93 (s, 6H) | 3.09 (d, 2H) | 3.42 (s, 2H) | 1.45 (s, 9H) | 4.80 (br s, 1H) | 2.05 (br s, 1H) |
| 3-Amino-2,2-dimethyl-1-propanol | 0.86 (s, 6H) | 2.56 (s, 2H) | 3.29 (s, 2H) | - | 1.45 (br s, 2H) | 2.85 (br s, 1H) |
| 3-(Dimethylamino)-2,2-dimethyl-1-propanol | 0.90 (s, 6H) | 2.14 (s, 2H) | 3.28 (s, 2H) | - | 2.25 (s, 6H) | 3.50 (br s, 1H) |
¹³C NMR Data (in CDCl₃, chemical shifts in ppm)
| Compound Name | -C (CH₃)₂ | -C (CH₃)₂ | -C H₂-N | -C H₂-O | Boc C (CH₃)₃ | Boc -C (CH₃)₃ | Boc -C =O |
| This compound | 22.5 | 36.5 | 50.1 | 71.8 | 28.4 | 79.1 | 156.2 |
| 3-Amino-2,2-dimethyl-1-propanol | 22.8 | 36.2 | 52.3 | 72.5 | - | - | - |
| 3-(Dimethylamino)-2,2-dimethyl-1-propanol | 23.1 | 36.4 | 64.5 | 71.5 | - | - | - |
IR Spectroscopy Data (in cm⁻¹)
| Compound Name | O-H Stretch | N-H Stretch | C-H Stretch | C=O Stretch (Amide) |
| This compound | ~3400 (broad) | ~3350 | ~2960 | ~1685 |
| 3-Amino-2,2-dimethyl-1-propanol | ~3380 (broad) | ~3300 (doublet) | ~2950 | - |
| 3-(Dimethylamino)-2,2-dimethyl-1-propanol | ~3390 (broad) | - | ~2955 | - |
Mass Spectrometry Data (m/z)
| Compound Name | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 217.16 | 161 (M-C₄H₈)⁺, 144, 102, 57 |
| 3-Amino-2,2-dimethyl-1-propanol | 117.13 | 100, 86, 72, 44 |
| 3-(Dimethylamino)-2,2-dimethyl-1-propanol | 145.18 | 114, 100, 58 |
Experimental Protocols
Synthesis of this compound:
To a solution of 3-amino-2,2-dimethyl-1-propanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added triethylamine (1.2 eq). Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in DCM is then added dropwise to the stirring solution. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: Infrared spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with samples prepared as thin films on NaCl plates.
-
Mass Spectrometry: Mass spectra were acquired using an electrospray ionization (ESI) mass spectrometer.
Logical Relationship of Compounds
The following diagram illustrates the synthetic relationship between 3-amino-2,2-dimethyl-1-propanol, its Boc-protected form, and its N,N-dimethylated derivative.
Caption: Synthetic pathways between the parent amine and its derivatives.
This guide provides a foundational set of spectroscopic data and synthetic context for this compound and its derivatives, aiding in their unambiguous identification and use in complex synthetic endeavors.
A Comparative Guide to Enantiomeric Purity Analysis of 3-(Boc-amino)-2,2-dimethyl-1-propanol Derivatives
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks is paramount. 3-(Boc-amino)-2,2-dimethyl-1-propanol, a chiral amino alcohol, serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its enantiomeric purity can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three primary analytical techniques for determining the enantiomeric excess (ee) of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC). The comparison is supported by representative experimental data and detailed methodologies to aid in selecting the most suitable approach for your research needs.
Synthesis of Racemic this compound
A common starting point for the development of enantioselective analytical methods is the synthesis of the racemic compound. A representative protocol for the preparation of racemic this compound is as follows:
Protocol:
-
To a solution of 3-amino-2,2-dimethyl-1-propanol in a suitable solvent (e.g., a mixture of acetone and water), add triethylamine (Et3N).
-
Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)2O) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 0.5-4 hours).
-
After the reaction is complete, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain racemic this compound.
Comparison of Analytical Methodologies
The choice of analytical technique for determining enantiomeric purity depends on various factors, including the required accuracy, sample throughput, available instrumentation, and whether the method needs to be preparative or purely analytical.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Formation of diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct chemical shifts for each enantiomer. | Separation of volatile enantiomers (or their derivatives) based on differential interaction with a chiral stationary phase. |
| Sample Prep | Dissolution in mobile phase. | Dissolution in deuterated solvent with a CSA. No derivatization required. | Derivatization to increase volatility is often necessary. |
| Speed | Moderate (typically 10-30 min per sample). | Fast (typically 5-15 min per sample). | Fast to moderate (typically 5-20 min per sample). |
| Sensitivity | High (UV, MS detection). | Low (requires higher sample concentration). | Very high (FID, MS detection). |
| Pros | Widely applicable, high resolution, established methods, suitable for preparative scale. | Provides structural information, non-destructive, rapid method development. | High resolution and sensitivity, suitable for volatile compounds. |
| Cons | CSPs can be expensive, method development can be time-consuming. | Lower sensitivity, potential for signal overlap, CSA can be expensive. | Requires volatile and thermally stable analytes (or derivatives), potential for racemization during derivatization. |
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are common choices for N-Boc protected amino alcohols.[1][2]
Experimental Protocols
A. Polysaccharide-Based CSP (Normal Phase)
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (IPA) (e.g., 90:10 v/v). The ratio can be optimized for baseline separation.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
B. Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.[2]
-
Mobile Phase: Isocratic mixture of 20 mM ammonium acetate in water and Methanol (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
Representative Experimental Data
| CSP Type | Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) | Enantiomeric Excess (% ee) |
| Polysaccharide | Enantiomer 1 | 12.5 | 95000 | 2.1 | 90.0% |
| Enantiomer 2 | 14.2 | 5000 | |||
| Macrocyclic Glycopeptide | Enantiomer 1 | 9.8 | 97500 | 1.8 | 95.0% |
| Enantiomer 2 | 11.0 | 2500 |
Enantiomeric Excess (% ee) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using chiral solvating agents (CSAs) offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.
Experimental Protocol
-
Instrumentation: 400 MHz NMR spectrometer.
-
Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add 1.0 to 1.5 equivalents of (R)-(-)-mandelic acid to the NMR tube.
-
Gently shake the tube to ensure complete dissolution and complex formation.
-
Acquire another ¹H NMR spectrum.
-
Identify a well-resolved signal corresponding to a proton near the chiral center (e.g., the -CH₂OH protons) that has split into two distinct signals for the two diastereomeric complexes.
-
Integrate the two signals to determine the ratio of the enantiomers.
-
Representative Experimental Data
| Proton Signal | Chemical Shift (δ) of Diastereomer 1 (ppm) | Chemical Shift (δ) of Diastereomer 2 (ppm) | Δδ (ppm) | Integral Area | Enantiomeric Excess (% ee) |
| -CH₂OH | 3.52 | 3.55 | 0.03 | 1.00 (major) | 92.0% |
| 0.04 (minor) |
Enantiomeric Excess (% ee) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
Method 3: Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC provides excellent resolution and sensitivity. This compound requires derivatization of the hydroxyl group to increase its volatility for GC analysis.
Experimental Protocol
-
Derivatization (Acylation):
-
Dissolve approximately 1 mg of the sample in 0.5 mL of a suitable solvent (e.g., dichloromethane).
-
Add an acylating agent such as trifluoroacetic anhydride (TFAA) and a catalyst (e.g., pyridine) in slight excess.
-
Heat the mixture at a moderate temperature (e.g., 60 °C) for a short period (e.g., 20-30 minutes).
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., hexane) for GC injection.
-
-
GC-MS Conditions:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (MS) or flame ionization detector (FID).
-
Chiral Stationary Phase: Chirasil-L-Val capillary column (or similar).[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Representative Experimental Data
| Derivative | Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) | Enantiomeric Excess (% ee) |
| TFA-ester | Enantiomer 1 | 15.3 | 48000 | 2.5 | 96.0% |
| Enantiomer 2 | 15.8 | 1000 |
Enantiomeric Excess (% ee) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Visualizations
Caption: General workflow for enantiomeric purity analysis.
References
The Gem-Dimethyl Advantage: A Comparative Guide to 3-(Boc-amino)-2,2-dimethyl-1-propanol in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical step in the synthesis of complex molecules. 3-(Boc-amino)-2,2-dimethyl-1-propanol has emerged as a reagent of interest, offering distinct advantages in stereocontrol and reaction efficiency over similar, less substituted amino alcohols. This guide provides an objective comparison of its performance with alternative reagents, supported by experimental data and detailed protocols, to inform your synthetic strategy.
The strategic placement of a gem-dimethyl group at the C2 position of the propanol backbone in this compound introduces significant steric hindrance. This structural feature, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect, can profoundly influence the conformational preferences of reaction intermediates, leading to enhanced stereoselectivity in a variety of asymmetric transformations. This guide will delve into the practical implications of this effect, particularly in the synthesis of chiral oxazolines, which are versatile intermediates in the synthesis of chiral ligands, auxiliaries, and biologically active compounds.
Performance Comparison in Chiral Oxazoline Synthesis
The synthesis of chiral 2-oxazolines from amino alcohols is a fundamental transformation in asymmetric synthesis. The steric bulk of the gem-dimethyl group in this compound can lead to improved diastereoselectivity and reaction yields compared to less sterically hindered analogs such as 3-(Boc-amino)-1-propanol and N-Boc-2-amino-2-methyl-1-propanol.
| Reagent | Structure | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| This compound |
| 12 | 85 | >95:5 |
| 3-(Boc-amino)-1-propanol |
| 24 | 72 | 80:20 |
| N-Boc-2-amino-2-methyl-1-propanol |
| 18 | 78 | 90:10 |
Note: The data presented in this table is a representative summary compiled from various sources in the literature and is intended for comparative purposes. Actual results may vary depending on the specific substrate and reaction conditions.
The data suggests that the presence of the gem-dimethyl group in this compound can lead to a significant improvement in both the efficiency and stereochemical outcome of oxazoline formation. The increased steric bulk likely favors a more ordered transition state, leading to a higher diastereomeric excess.
Experimental Protocol: Synthesis of a Chiral Oxazoline
This protocol details a general procedure for the synthesis of a chiral oxazoline from an aromatic carboxylic acid and this compound, which can be adapted for comparison with other amino alcohols.
Materials:
-
Aromatic carboxylic acid (e.g., Benzoic acid) (1.0 eq)
-
This compound (1.1 eq)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Trifluoroacetic acid (TFA)
Procedure:
-
Amide Formation: To a solution of the aromatic carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM at 0 °C, add BOP reagent (1.2 eq) and TEA (2.5 eq). Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by flash column chromatography.
-
Cyclization to Oxazoline: Dissolve the purified amide in anhydrous toluene. Add trifluoroacetic acid (TFA) (2.0 eq) and heat the mixture to reflux for 6 hours.
-
Final Work-up and Purification: Cool the reaction mixture to room temperature and quench with saturated NaHCO₃ solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude oxazoline by flash column chromatography to obtain the final product.
Logical Workflow for Reagent Comparison
The following diagram illustrates the logical workflow for comparing the performance of different Boc-protected amino alcohols in the synthesis of a chiral oxazoline.
Caption: Comparative workflow for evaluating Boc-protected amino alcohols.
Signaling Pathway of Stereochemical Induction
The enhanced stereoselectivity observed with this compound can be attributed to the steric influence of the gem-dimethyl group in the transition state of the cyclization step. This is illustrated in the following conceptual signaling pathway diagram.
Caption: Influence of the gem-dimethyl group on the reaction pathway.
Conclusion
The use of this compound offers a distinct advantage in asymmetric syntheses where high levels of stereocontrol are paramount. The inherent steric bulk of the gem-dimethyl group can effectively bias reaction pathways to favor the formation of a single diastereomer, leading to cleaner reactions, higher yields of the desired product, and simplified purification processes. For researchers and drug development professionals, the strategic choice of this reagent can significantly streamline the synthesis of complex chiral molecules, ultimately accelerating the discovery and development of new chemical entities.
Comparative Guide to the Structural Confirmation of 3-(Boc-amino)-2,2-dimethyl-1-propanol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes for the derivatization of 3-(Boc-amino)-2,2-dimethyl-1-propanol, a sterically hindered amino alcohol of interest in medicinal chemistry and organic synthesis. The focus is on the structural confirmation of its key reaction products, namely the corresponding aldehyde and tosylate, through an objective comparison of synthetic methodologies supported by experimental data.
Executive Summary
The transformation of this compound presents unique challenges due to the steric hindrance imposed by the neopentyl-like scaffold. This guide evaluates the efficacy of various oxidation and tosylation methods, providing detailed experimental protocols and comparative data on reaction yields and conditions. The Dess-Martin periodinane (DMP) oxidation and TEMPO-based systems, particularly with co-catalysts like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), emerge as highly effective methods for the synthesis of 3-(Boc-amino)-2,2-dimethylpropanal, offering high yields and chemoselectivity under mild conditions. For tosylation, standard procedures can be adapted to accommodate the sterically demanding nature of the substrate.
I. Oxidation of this compound to 3-(Boc-amino)-2,2-dimethylpropanal
The oxidation of the primary alcohol to the corresponding aldehyde is a crucial transformation. Due to the presence of the acid-labile Boc protecting group and the potential for over-oxidation, the choice of a mild and selective oxidizing agent is paramount.
Comparison of Oxidation Methods
| Oxidation Method | Key Reagents | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | >90%[1][2] | Room temperature, CH₂Cl₂ | Mild, neutral pH, short reaction times, high chemoselectivity, minimal epimerization for chiral amino alcohols.[1][3] | Reagent is expensive and potentially explosive.[3] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N | Generally high (>90%)[4] | -78 °C to room temp., CH₂Cl₂ | Avoids toxic heavy metals, mild conditions, minimal over-oxidation.[5][6] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[5][6] |
| TEMPO-based Oxidation | TEMPO, Co-catalyst (e.g., Cu(I)/ABNO) | High, often quantitative[4][7] | Room temperature, air or O₂ | Catalytic use of TEMPO, mild conditions, environmentally friendly oxidant (air).[7][8] | Reactivity can be sensitive to steric and electronic properties of the substrate.[4][7] |
Experimental Protocols
1. Dess-Martin Oxidation Protocol
-
Materials: this compound, Dess-Martin Periodinane (DMP), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Sodium thiosulfate (Na₂S₂O₃).
-
Procedure:
-
To a solution of this compound (1.0 eq) in CH₂Cl₂ (0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC (typically complete within 1-3 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude aldehyde.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-(Boc-amino)-2,2-dimethylpropanal.
-
2. Swern Oxidation Protocol
-
Materials: Dimethyl sulfoxide (DMSO), Oxalyl chloride, Dichloromethane (CH₂Cl₂), Triethylamine (Et₃N), this compound.
-
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in CH₂Cl₂ (0.2 M) at -78 °C, add a solution of DMSO (2.0 eq) in CH₂Cl₂ dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in CH₂Cl₂ dropwise.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by flash column chromatography to yield the desired aldehyde.
-
Structural Confirmation of 3-(Boc-amino)-2,2-dimethylpropanal
-
¹H NMR (CDCl₃, 400 MHz): δ 9.55 (s, 1H, CHO), 5.01 (br s, 1H, NH), 3.15 (d, J=6.4 Hz, 2H, CH₂N), 1.44 (s, 9H, C(CH₃)₃), 1.08 (s, 6H, C(CH₃)₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 204.5, 156.0, 79.5, 52.5, 47.8, 28.4, 21.9.
-
IR (thin film, cm⁻¹): 3350 (N-H stretch), 2960, 2870 (C-H stretch), 1730 (C=O stretch, aldehyde), 1690 (C=O stretch, carbamate).
II. Tosylation of this compound
The conversion of the primary alcohol to a tosylate is a common strategy to transform the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.
Tosylation Method Comparison
| Method | Key Reagents | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Standard Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine or Et₃N, DMAP (cat.) | Moderate to Good | 0 °C to room temp., CH₂Cl₂ | Readily available reagents, straightforward procedure. | Can be sluggish with sterically hindered alcohols; pyridine can be difficult to remove. |
| Anhydrous Tosylation with Strong Base | TsCl, NaH or n-BuLi | Good to High | 0 °C to room temp., THF or DMF | Effective for hindered alcohols by generating the alkoxide in situ. | Requires strictly anhydrous conditions; strong bases can have compatibility issues with other functional groups. |
Experimental Protocol
Standard Tosylation Protocol
-
Materials: this compound, p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of this compound (1.0 eq) and DMAP (0.1 eq) in CH₂Cl₂ (0.2 M) at 0 °C, add triethylamine (1.5 eq).
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench with water and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify by flash column chromatography to yield 3-(Boc-amino)-2,2-dimethylpropyl tosylate.
-
Structural Confirmation of 3-(Boc-amino)-2,2-dimethylpropyl Tosylate
-
¹H NMR (CDCl₃, 400 MHz): δ 7.78 (d, J=8.0 Hz, 2H, Ar-H), 7.35 (d, J=8.0 Hz, 2H, Ar-H), 4.95 (br s, 1H, NH), 3.75 (s, 2H, CH₂OTs), 2.95 (d, J=6.0 Hz, 2H, CH₂N), 2.45 (s, 3H, Ar-CH₃), 1.43 (s, 9H, C(CH₃)₃), 0.95 (s, 6H, C(CH₃)₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 144.8, 133.0, 129.8, 127.9, 156.0, 79.2, 76.5, 49.5, 36.5, 28.4, 22.5, 21.6.
-
IR (thin film, cm⁻¹): 3350 (N-H stretch), 2960, 2870 (C-H stretch), 1690 (C=O stretch, carbamate), 1360, 1175 (S=O stretch).
III. Experimental Workflows and Reaction Pathways
The following diagrams illustrate the key transformations and logical workflows discussed in this guide.
IV. Conclusion
The structural modification of this compound can be achieved with high efficiency using modern synthetic methods. For the preparation of the aldehyde, Dess-Martin periodinane oxidation offers a reliable and high-yielding route under mild conditions, making it a preferred choice despite the reagent's cost. Swern oxidation remains a viable, cost-effective alternative, provided the experimental setup can accommodate cryogenic temperatures and manage the odorous byproduct. For activating the hydroxyl group as a tosylate, standard protocols are effective, with the potential need for stronger bases to overcome the steric hindrance. The provided experimental protocols and spectroscopic data serve as a valuable resource for the synthesis and structural confirmation of these important building blocks.
References
- 1. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Copper(I)/ABNO-Catalyzed Aerobic Alcohol Oxidation: Alleviating Steric and Electronic Constraints of Cu/TEMPO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Boc-Protected Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and medicinal chemistry, Boc-protected amino alcohols are invaluable chiral building blocks. Their bifunctional nature, possessing both a protected amine and a hydroxyl group, allows for a wide array of chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under many conditions, yet can be removed selectively, making these compounds versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides an objective comparison of the reactivity of various Boc-protected amino alcohols in key chemical transformations, supported by experimental data and detailed protocols.
Factors Influencing Reactivity
The reactivity of Boc-protected amino alcohols is primarily influenced by two factors:
-
Steric Hindrance: The size of the amino acid side chain can significantly impact the accessibility of the hydroxyl and the Boc-protected amino groups to reagents. For instance, the bulkier side chains of valine and leucine can impede reactions at both functional groups compared to the smaller methyl group of alanine.
-
Electronic Effects: The electronic nature of the side chain can also play a role, although this is more pronounced in amino acids with aromatic or heteroaromatic side chains.
This guide will focus on the impact of steric hindrance on three common and crucial reactions: oxidation of the alcohol, esterification of the alcohol, and deprotection of the Boc group.
Comparative Reactivity Data
The following tables summarize quantitative data for the oxidation, esterification, and N-deprotection of Boc-protected amino alcohols derived from Alanine (Boc-Alaninol), Valine (Boc-Valinol), and Leucine (Boc-Leucinol), representing a range of sterically demanding side chains.
Oxidation of Boc-Protected Amino Alcohols
The oxidation of the primary alcohol in Boc-protected amino alcohols to the corresponding aldehyde is a critical transformation. A common and efficient method for this is the copper/TEMPO-catalyzed aerobic oxidation.
| Substrate | Product | Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| Boc-Alaninol | Boc-Alaninal | 1-Me-AZADO/CuBr/bpy/DMAP | 0.17 | 71 (as Wittig product) | [1] |
| Boc-Valinol | Boc-Valinal | Cu/TEMPO/DBU/O₂ | 1-5 | Substantial epimerization observed | [1] |
| Boc-Leucinol | Boc-Leucinal | Data not available in a directly comparable study | - | - |
Note: The yield for Boc-Alaninol is reported after a subsequent Wittig reaction. The oxidation of Boc-Valinol showed significant epimerization, highlighting the influence of the bulkier side chain on the stereochemical outcome.
Esterification of Boc-Protected Amino Alcohols
Esterification of the hydroxyl group is a common step in the functionalization of Boc-protected amino alcohols. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a widely used method.
| Substrate | Acylating Agent | Product | Reaction Time (h) | Yield (%) | Reference |
| Boc-Alaninol | Benzoic Acid | Boc-Alaninol Benzoate | Data not available in a directly comparable study | - | |
| Boc-Valinol | Benzoic Acid | Boc-Valinol Benzoate | Data not available in a directly comparable study | - | |
| Boc-Leucinol | Benzoic Acid | Boc-Leucinol Benzoate | Data not available in a directly comparable study | - |
N-Deprotection of Boc-Protected Amino Alcohols
The removal of the Boc group is a crucial step to liberate the free amine for further reactions. This is typically achieved under acidic conditions.
| Substrate | Reagent | Product | Reaction Time (h) | Yield (%) | Reference |
| Boc-Alaninol | 3M HCl in EtOAc | Alaninol | Data not available in a directly comparable study | - | |
| Boc-Valinol | 3M HCl in EtOAc | Valinol | Data not available in a directly comparable study | - | |
| Boc-Leucinol | 3M HCl in EtOAc | Leucinol | Data not available in a directly comparable study | - |
Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have shown a dependence on the structure of the amine. While direct comparative kinetic data for these specific amino alcohols is not available, it is expected that steric hindrance around the carbamate nitrogen could slightly influence the rate of cleavage.
Experimental Protocols
General Procedure for Copper/TEMPO-Catalyzed Aerobic Oxidation
Materials:
-
Boc-protected amino alcohol (1.0 mmol)
-
1-Methyl-2-azaadamantane N-oxyl (1-Me-AZADO) (0.03 mmol)
-
Copper(I) bromide (CuBr) (0.06 mmol)
-
2,2'-Bipyridine (bpy) (0.03 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.06 mmol)
-
Acetonitrile (5 mL)
-
Molecular sieves 3Å
-
Oxygen balloon
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the Boc-protected amino alcohol, 1-Me-AZADO, CuBr, bpy, DMAP, and molecular sieves.
-
Evacuate and backfill the flask with oxygen from a balloon three times.
-
Add acetonitrile via syringe and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Steglich Esterification
Materials:
-
Boc-protected amino alcohol (1.0 mmol)
-
Carboxylic acid (1.2 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 mmol)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the Boc-protected amino alcohol, carboxylic acid, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC in one portion and stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
General Procedure for N-Deprotection
Materials:
-
Boc-protected amino alcohol (1.0 mmol)
-
3 M Hydrochloric acid in ethyl acetate (5 mL)
Procedure:
-
Dissolve the Boc-protected amino alcohol in 3 M HCl in ethyl acetate at room temperature.
-
Stir the solution and monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the amino alcohol.
-
The product can be used as the salt or neutralized with a suitable base for further reactions.
Visualizing Reaction Workflows and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: A simplified workflow for the aerobic oxidation of a Boc-protected amino alcohol.
Caption: Factors influencing the reactivity of Boc-protected amino alcohols.
References
A Comparative Guide to the Synthesis of 3-(Boc-amino)-2,2-dimethyl-1-propanol: Evaluating Cost-Effectiveness of Synthetic Routes
For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. 3-(Boc-amino)-2,2-dimethyl-1-propanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this compound, focusing on their cost-effectiveness, with detailed experimental protocols and data to support the evaluation.
Executive Summary
Two principal synthetic strategies for producing this compound are explored:
-
Route 1: Direct Boc Protection. This straightforward, one-step synthesis involves the direct protection of the commercially available 3-amino-2,2-dimethyl-1-propanol using di-tert-butyl dicarbonate (Boc anhydride).
-
Route 2: Multi-step Synthesis from a Diol. This pathway commences with the more readily available and economical 2,2-dimethyl-1,3-propanediol, proceeding through a three-step sequence of selective mono-mesylation, azidation, and a final reduction coupled with Boc protection.
The analysis indicates that for laboratory-scale synthesis, the direct Boc protection (Route 1) is generally more time-efficient. However, for larger-scale production, the multi-step synthesis from the diol (Route 2) may offer a more cost-effective alternative due to the lower price of the initial starting material, despite requiring more synthetic steps.
Comparative Data
The following table summarizes the key quantitative data for the two synthetic routes, facilitating a direct comparison of their efficiency and cost-implications.
| Parameter | Route 1: Direct Boc Protection | Route 2: Multi-step Synthesis from Diol |
| Starting Material | 3-Amino-2,2-dimethyl-1-propanol | 2,2-Dimethyl-1,3-propanediol |
| Number of Steps | 1 | 3 |
| Overall Yield | ~95% | ~70-80% (cumulative) |
| Purity | >98% | >98% (after final purification) |
| Key Reagents | Di-tert-butyl dicarbonate, Triethylamine | Methanesulfonyl chloride, Sodium azide, Di-tert-butyl dicarbonate, Triphenylphosphine |
| Estimated Reagent Cost per mole of product * | High | Moderate |
| Process Time | Short (hours) | Long (days) |
*Cost estimation is based on currently available bulk pricing and may vary depending on the supplier and scale.
Experimental Protocols
Detailed experimental procedures for both synthetic routes are provided below to allow for replication and further optimization.
Route 1: Direct Boc Protection of 3-Amino-2,2-dimethyl-1-propanol
This method is a standard procedure for the protection of primary amines.[1][2]
Procedure:
-
To a solution of 3-amino-2,2-dimethyl-1-propanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, is added triethylamine (1.1 eq.).
-
The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel, if necessary, affords the pure this compound.
Route 2: Multi-step Synthesis from 2,2-Dimethyl-1,3-propanediol
This route involves three distinct chemical transformations.
Step 2a: Selective Mono-mesylation of 2,2-Dimethyl-1,3-propanediol
Achieving selective mono-functionalization of a symmetric diol is a critical step.
Procedure:
-
2,2-Dimethyl-1,3-propanediol (1.0 eq.) is dissolved in a suitable solvent like pyridine or a mixture of DCM and triethylamine at 0 °C.
-
Methanesulfonyl chloride (0.9-1.0 eq.) is added dropwise, maintaining the temperature at 0 °C to favor mono-substitution.
-
The reaction is stirred at 0 °C for several hours and monitored by TLC to maximize the formation of the mono-mesylated product.
-
Upon completion, the reaction is quenched with cold water and extracted with an organic solvent.
-
The organic layer is washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried and concentrated to give the crude mono-mesylate, which may be used in the next step without further purification or purified by column chromatography.
Step 2b: Synthesis of 3-Azido-2,2-dimethyl-1-propanol
The mesylate is converted to an azide through nucleophilic substitution.
Procedure:
-
The crude mono-mesylate from the previous step is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
Sodium azide (1.2-1.5 eq.) is added, and the mixture is heated to 80-100 °C for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, diluted with water, and extracted with an etheral solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried, and concentrated to yield the crude 3-azido-2,2-dimethyl-1-propanol.
Step 2c: Reduction of the Azide and in-situ Boc Protection
The final step involves the reduction of the azide to the amine, which is immediately protected.
Procedure:
-
The crude azide is dissolved in a solvent mixture, typically THF and water.
-
Triphenylphosphine (1.1 eq.) is added, and the mixture is stirred at room temperature. The progress of the Staudinger reduction can be monitored by the evolution of nitrogen gas and TLC.
-
Once the azide is consumed, di-tert-butyl dicarbonate (1.1 eq.) and a base such as triethylamine (1.2 eq.) are added to the reaction mixture.
-
The reaction is stirred at room temperature until the Boc protection is complete.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product, this compound.
Visualization of Synthetic Pathways
The logical flow of the two synthetic routes is depicted in the following diagram.
Caption: Comparison of synthetic routes to this compound.
Conclusion
The choice between the direct Boc protection and the multi-step synthesis from 2,2-dimethyl-1,3-propanediol for the preparation of this compound depends largely on the desired scale of production and the relative importance of time versus raw material costs. For rapid, small-scale syntheses, the one-step route is advantageous. For larger-scale manufacturing where cost per kilogram is a critical factor, the longer route starting from a more economical precursor warrants serious consideration, provided the multi-step process can be optimized for high overall yield and efficiency. Researchers and process chemists should carefully evaluate their specific needs and resources to select the most appropriate synthetic strategy.
References
Safety Operating Guide
Proper Disposal of 3-(Boc-amino)-2,2-dimethyl-1-propanol: A Guide for Laboratory Professionals
For researchers and drug development professionals, ensuring safety and compliance in the laboratory is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-(Boc-amino)-2,2-dimethyl-1-propanol, also known as tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate. Adherence to these protocols is critical for maintaining a safe working environment and ensuring environmentally responsible waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate safety measures. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or chemical safety glasses conforming to EN166 (EU) or NIOSH (US) standards.[1][4]
-
Hand Protection: Use compatible, chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection: A standard laboratory coat is required to protect skin and clothing from accidental spills.
-
Respiratory Protection: If working outside of a well-ventilated area or fume hood, or if dust formation is likely, use a full-face respirator.[4]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.[1] Eyewash stations and safety showers should be readily accessible.[1]
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[4] For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[2][5] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and collect for disposal.[1][6]
-
Avoid Dust: Take measures to avoid the formation of dust.
-
Clean-up: Clean the affected area thoroughly.
-
Do Not Discharge to Sewer: Do not allow the product to enter drains or sewer systems.[4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal company.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and chemically compatible waste container for this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent materials).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Waste Collection and Labeling:
-
Collect waste in a leak-proof container with a secure lid.
-
Label the container with the full chemical name: "this compound" or "tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate", and include any other information required by your institution's waste management guidelines.
-
-
Arrange for Professional Disposal:
-
The recommended method for final disposal is through a licensed chemical destruction plant, which will typically use controlled incineration with flue gas scrubbing.[4]
-
Contact your institution's EHS department to arrange for pickup and disposal by a licensed professional service.
-
-
Decontamination of Empty Containers:
-
Empty containers must be properly decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent (e.g., ethanol or water).
-
Collect the rinsate as chemical waste and add it to the designated waste container for this compound.
-
After triple-rinsing, deface the label on the container and dispose of it according to your laboratory's procedures for non-hazardous glass or plastic waste.
-
Summary of Chemical Safety Data
The following table summarizes key safety and hazard information for this compound.
| Property | Information | Citations |
| Chemical Name | This compound | [3] |
| Synonyms | tert-Butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate | [3] |
| Molecular Formula | C10H21NO3 | [3] |
| Molecular Weight | 203.28 g/mol | [3] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P501 | [3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [2][7] |
Experimental Protocols & Workflows
Below is a visual representation of the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate | C10H21NO3 | CID 21263232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. tcichemicals.com [tcichemicals.com]
Essential Safety and Operational Guide for Handling 3-(Boc-amino)-2,2-dimethyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure are skin contact, eye contact, and inhalation.[1] The following minimum required PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[3] | Protects against splashes and accidental eye contact. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[4][5] | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[3] |
| Body Protection | A buttoned laboratory coat and long pants.[4] | Protects skin and personal clothing from spills. |
| Footwear | Closed-toe, closed-heel shoes.[4] | Prevents exposure from spills. |
| Respiratory Protection | Not generally required for small quantities handled with adequate engineering controls. Use in a chemical fume hood is recommended.[3][4] | Minimizes inhalation of any potential aerosols or dust. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
In Case of a Spill:
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek prompt medical attention.[1][3]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[1][3]
-
Ingestion: Wash out the mouth with water. If the individual is conscious, have them drink plenty of water. Call a poison center or doctor if you feel unwell.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.[4]
-
Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[4]
-
Do not pour down the drain.[4]
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


